Edoxaban tosylate monohydrate
Beschreibung
Eigenschaften
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S.C7H8O3S.H2O/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10);1H2/t13-,15-,17+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMMNJNZVZZNOI-SJILXJHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40ClN7O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153788 | |
| Record name | Edoxaban tosylate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229194-11-9 | |
| Record name | Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-, 4-methylbenzenesulfonate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229194-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edoxaban tosylate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229194119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edoxaban tosylate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDOXABAN TOSYLATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972203R4EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Edoxaban Tosylate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban, a direct, selective, and reversible inhibitor of Factor Xa, is a novel oral anticoagulant pivotal in the prevention and treatment of thromboembolic disorders. Marketed as its tosylate monohydrate salt to enhance its pharmaceutical properties, a thorough understanding of its physicochemical characteristics is fundamental for its development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of Edoxaban tosylate monohydrate, complete with detailed experimental protocols and data presented for clarity and comparative analysis.
Physicochemical Properties
This compound presents as a white to pale yellowish-white crystalline powder.[1][2] Its molecular formula is C31H40ClN7O8S2, with a corresponding molecular weight of 738.27 g/mol .[3][4][5][6][7]
Data Presentation
The quantitative physicochemical data for this compound are summarized in the tables below for ease of reference and comparison.
Table 1: Solubility of this compound
| Solvent/Medium | Solubility | Temperature | Reference |
| Water | Slightly soluble[2]; 2.7 g/kg of solution | Room Temperature | [2] |
| pH 3-5 Buffer | Slightly soluble | Not Specified | [2] |
| pH 6-7 Buffer | Very slightly soluble | Not Specified | [2] |
| pH 8-9 Buffer | Practically insoluble | Not Specified | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1]; ≥36.9 mg/mL | Not Specified | [1][8] |
| Ethanol (EtOH) | ≥5.78 mg/mL (with ultrasonic and warming) | Not Specified | [8] |
| Chloroform | Very slightly soluble | Not Specified | [9] |
| Methanol | Slightly soluble (sonicated) | Not Specified | [] |
| Acetonitrile | 0.56 g/Kg of solution | Room Temperature |
Table 2: Key Physicochemical Parameters of this compound
| Parameter | Value | Reference |
| Melting Point | 218-225 °C[1]; 245-248 °C (decomposes)[2]; >252°C (decomposes)[9]; >255°C[] | [1][2][9][] |
| pKa (Strongest Basic) | 6.33 (predicted)[11]; 6.7[2][12] | [2][11][12] |
| pKa (Strongest Acidic) | 10.74 (predicted) | [11] |
| logP | 0.9 - 1.61 (predicted) | [11][12] |
Mechanism of Action
Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are provided below.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound powder
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
-
Solvents: Purified water, pH buffers (1.2, 4.5, 6.8), Dimethyl Sulfoxide (DMSO), Ethanol.
Procedure:
-
Prepare stock solutions of the solvents.
-
Add an excess amount of this compound to a series of scintillation vials.
-
Add a known volume of each solvent to the respective vials.
-
Seal the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to sediment the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL or other appropriate units.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of this compound.
Materials:
-
This compound powder, finely ground
-
Capillary tubes (closed at one end)
-
Melting point apparatus with a calibrated thermometer or digital temperature display
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to a temperature approximately 10-15°C below the expected melting point.
-
Then, adjust the heating rate to 1-2°C per minute.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the last solid particle melts (the clear point).
-
The melting range is the interval between the onset and the clear point.
Polymorphism Analysis (X-Ray Powder Diffraction - XRPD)
Objective: To characterize the crystalline form of this compound.
Materials:
-
This compound powder
-
X-ray powder diffractometer with a Cu Kα radiation source
-
Sample holder (e.g., zero-background silicon wafer)
-
Spatula
Procedure:
-
Gently grind the this compound sample to a fine powder to ensure random orientation of the crystallites.
-
Carefully pack the powdered sample into the sample holder, ensuring a flat and even surface.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters for data collection. A typical setting would be:
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan range (2θ): 2° to 40°
-
Step size: 0.02°
-
Scan speed: 1-2°/minute
-
-
Initiate the X-ray scan and collect the diffraction data.
-
Process the resulting diffractogram to identify the peak positions (2θ values) and their relative intensities.
-
Compare the obtained diffractogram with known patterns of this compound polymorphs (e.g., Form I) to identify the crystalline form.
Stability Analysis (Forced Degradation Studies)
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N)
-
Sodium hydroxide (e.g., 0.1 N)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in a solution of hydrochloric acid. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve a known amount of the drug in a solution of sodium hydroxide. Maintain the solution at a specified temperature (e.g., 60°C) for a set duration. Collect samples at intervals, neutralize, and analyze by HPLC.
-
Oxidative Degradation: Dissolve the drug in a solution of hydrogen peroxide. Keep the solution at room temperature for a specific time. Take samples at different time points and analyze by HPLC.
-
Thermal Degradation: Expose a solid sample of this compound to a high temperature (e.g., 80°C) in a temperature-controlled oven for a predetermined period. Dissolve the stressed sample in a suitable solvent and analyze by HPLC.
-
Photolytic Degradation: Expose a solid sample or a solution of the drug to UV and visible light in a photostability chamber for a defined duration, as per ICH Q1B guidelines. Analyze the exposed sample by HPLC.
-
Analysis: For all stressed samples, use a validated stability-indicating HPLC method to separate the parent drug from any degradation products. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of the degradation products.
Conclusion
This technical guide provides a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for key parameters, while the comprehensive experimental protocols serve as a practical resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of these properties is crucial for ensuring the quality, safety, and efficacy of Edoxaban-containing drug products.
References
- 1. This compound BP EP USP CAS 1229194-11-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C31H40ClN7O8S2 | CID 25022378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Edoxaban tosylate hydrate | 1229194-11-9 | EZB19411 [biosynth.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | 1229194-11-9 [chemicalbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Edoxaban Tosylate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification processes for edoxaban tosylate monohydrate, a direct factor Xa inhibitor used as an anticoagulant. The information compiled herein is curated from various scientific patents and publications to serve as a valuable resource for professionals in pharmaceutical research and development.
Core Synthesis Strategies
The synthesis of edoxaban is a multi-step process involving the formation of key intermediates. While several synthetic routes have been developed, a common strategy involves the coupling of a complex diamine cyclohexane core with a thiazolopyridine carboxamide moiety and a subsequent reaction with an oxalamide derivative. The final step typically involves the formation of the tosylate salt and its monohydrate.
A representative synthetic approach involves the preparation of a key intermediate, N1-(5-Chloropyridin-2-yl)-N2-[(1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-aminocyclohexyl]oxamide, which is then reacted with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid to yield the edoxaban free base. This is followed by salt formation with p-toluenesulfonic acid to produce this compound.
Alternative routes focus on different strategies for introducing the diamino groups on the cyclohexane ring, with some methods developed to avoid the use of hazardous reagents like sodium azide. The industrial-scale synthesis prioritizes efficiency, cost-effectiveness, and high yield and purity.
Edoxaban Synthesis Workflow
Caption: General synthetic workflow for this compound.
Key Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and purification of this compound. The following protocols are based on methodologies described in patent literature.
Protocol 1: Preparation of this compound from Edoxaban Free Base
-
Dissolution: Combine the edoxaban free base and p-toluenesulfonic acid in a mixture of acetonitrile (ACN) and water (H₂O). The volume ratio of ACN/H₂O can range from 70:30 to 30:70.
-
Heating: Heat the mixture to a temperature between 30°C and 70°C until complete dissolution is achieved.
-
Cooling: Cool the resulting solution to a temperature at or below room temperature.
-
Anti-solvent Addition: Add water to the solution to reach a final ACN/H₂O volume ratio of 10:90 to 30:70. This step can be performed before or after cooling.
-
Crystallization: Allow the product to crystallize. Seeding with crystals of Form I of this compound can be employed to facilitate crystallization.
-
Recovery: Isolate the crystallized this compound from the reaction media.
Purification and Crystallization
The purity of the final active pharmaceutical ingredient (API) is critical. Purification of this compound is typically achieved through recrystallization.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a mixture of ACN/H₂O with a volume ratio ranging from 60:40 to 30:70 at a temperature between 30°C and 70°C.
-
Cooling: Cool the solution to a temperature at or below room temperature.
-
Anti-solvent Addition: Add water to adjust the final ACN/H₂O volume ratio to between 10:90 and 30:70.
-
Recovery: Recover the purified this compound from the crystallization medium.
This process is designed to remove process-related impurities and to ensure the desired polymorphic form (Form I) is obtained.
Edoxaban Purification Workflow
Caption: Recrystallization process for the purification of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of this compound.
| Parameter | Value | Reference |
| Purity (RP-HPLC) | ||
| Linearity Range | 2-10 µg/mL | |
| Correlation Coefficient (r²) | 0.9997 | |
| Limit of Detection (LOD) | 0.2 µg/mL | |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | |
| Percent Recovery | 98.0% to 102.0% | |
| %RSD (Precision) | < 2% | |
| Spectrofluorimetry | ||
| Linearity Range | 5.0–50.0 ng/mL | |
| Correlation Coefficient (r²) | 0.9999 | |
| Limit of Detection (LOD) | 1.5 ng/mL | |
| Limit of Quantitation (LOQ) | 4.5 ng/mL | |
| Percent Recovery | 101.46% ± 1.02 |
| Analytical Method | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
| RP-HPLC | Qualisil BDS C18, 250 mm×4.6 mm×5 µm | 0.01 M Sodium Acetate (pH 4.0) : ACN (70:30 v/v) | 1.0 mL/min | 290 nm | |
| RP-HPLC | Eclipse XDB C18, 250 mm × 4.6 mm, 5 µm | Methanol : ACN (85:15 v/v) | 1.0 mL/min | 291.2 nm |
Impurity Profiling
The control of impurities, particularly chiral impurities, is a critical aspect of edoxaban synthesis. Edoxaban has three chiral centers, leading to the possibility of eight stereoisomers. Only the (1S,2R,4S)-isomer possesses the desired pharmacological activity. The synthesis and characterization of these chiral impurities are essential for developing analytical methods to ensure the quality and efficacy of the final drug substance. High-performance liquid chromatography (HPLC) using a chiral column is a common technique for detecting and quantifying these impurities. Regulatory agencies have strict guidelines for the control of isomeric impurities in chiral drug products.
Edoxaban Tosylate Monohydrate: An In-depth Technical Guide on its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of edoxaban tosylate monohydrate, a direct oral anticoagulant. The information presented herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies, and a visualization of its mechanism of action within the coagulation cascade.
Core Solubility Data
The solubility of this compound has been determined in a variety of solvents and solvent systems. The quantitative data gathered from multiple sources is summarized in the table below for ease of comparison. It is important to note that this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability[1]. The solubility of edoxaban is also pH-dependent, decreasing with increasing pH[2]. It is slightly soluble in water and pH 3 to 5 buffers, very slightly soluble at pH 6 to 7, and practically insoluble at pH 8 to 9[2].
| Solvent/Solvent System | Ratio (v/v) | Temperature | Solubility (g/kg of solution) |
| Water | - | Room Temperature | 2.7[3][4] |
| Acetonitrile (ACN) | - | Room Temperature | 0.56[3][4] |
| Ethanol | - | Room Temperature | 1.29[3] |
| Acetonitrile / Water | 1:1 | Room Temperature | 100.2[3][4] |
| Ethanol / Water | 1:1 | Room Temperature | 23.9[3] |
| Acetone / Water | 1:1 | Room Temperature | 33[3] |
| Dioxane / Water | 1:1 | Room Temperature | 31[3] |
Qualitative Solubility:
The data clearly indicates a significant increase in the solubility of this compound in acetonitrile/water mixtures compared to the individual solvents or other solvent combinations[3][4]. This synergistic effect is a critical consideration for developing purification and formulation processes[3][4].
Experimental Protocols
The following section details a generalized experimental protocol for determining the thermodynamic solubility of this compound, based on the widely accepted saturation shake-flask method. This is followed by a specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of edoxaban in solution.
Thermodynamic Solubility Determination: Saturation Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.
Materials:
-
This compound (crystalline powder)
-
Solvent of interest
-
Volumetric flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC vials
Procedure:
-
Preparation: Add an excess amount of this compound to a sealed flask containing a known volume of the desired solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., room temperature or 37°C). Agitate the flasks for a sufficient duration to ensure that equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After the equilibration period, remove the flasks from the shaker and allow the undissolved solid to settle. To separate the solid and liquid phases, centrifuge an aliquot of the suspension.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. To remove any remaining solid particles, immediately filter the sample using a syringe filter.
-
Dilution: Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of edoxaban in the diluted sample using a validated analytical method, such as the HPLC method described below.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the accurate quantification of edoxaban in the samples generated from the solubility experiments.
Instrumentation:
-
HPLC system with a pump, autosampler, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 85:15 v/v) or a buffered aqueous solution with an organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 291.2 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.
-
Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system.
-
Concentration Calculation: Determine the concentration of edoxaban in the samples by interpolating their peak areas from the calibration curve. Account for the dilution factor to calculate the final solubility.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Mechanism of Action: Inhibition of Factor Xa in the Coagulation Cascade
Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. The following diagram visualizes the intrinsic and extrinsic pathways of coagulation, highlighting the point of intervention by edoxaban.
References
- 1. jchr.org [jchr.org]
- 2. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
In Vitro Activity of Edoxaban Tosylate Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of Edoxaban tosylate monohydrate, a direct, selective, and reversible inhibitor of Factor Xa (FXa). The information presented herein is intended to support research and development efforts by providing detailed experimental protocols, quantitative data on its anticoagulant effects, and a clear understanding of its mechanism of action.
Mechanism of Action
Edoxaban directly, selectively, reversibly, and competitively inhibits human Factor Xa, a critical enzyme in the coagulation cascade.[1] By binding to the active site of FXa, Edoxaban prevents the formation of the prothrombinase complex, which is responsible for converting prothrombin to thrombin. This inhibition of thrombin generation ultimately leads to a reduction in the formation of fibrin clots. Notably, Edoxaban's mechanism is independent of antithrombin III.[2]
dot
Caption: Edoxaban's mechanism of action in the coagulation cascade.
Quantitative Anticoagulant Activity
The in vitro anticoagulant activity of Edoxaban has been extensively characterized through various assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity against Factor Xa
| Parameter | Value | Reference |
| Inhibitory Constant (Ki) | 0.561 nM | [1] |
| IC50 (Anti-FXa) | 3 nM |
Table 2: Effect on Coagulation Parameters
| Assay | Effect | Key Findings | References |
| Prothrombin Time (PT) | Concentration-dependent prolongation | Sensitivity varies significantly depending on the thromboplastin reagent used. | [3] |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | Less sensitive than PT to Edoxaban. A normal aPTT does not exclude the presence of clinically relevant drug levels. | [3] |
Table 3: Thrombin Generation Assay (TGA) Parameters
| Parameter | Effect | IC50 (in PPP) | Reference |
| Lag Time | Prolonged | - | |
| Time to Peak (ttPeak) | Prolonged | - | |
| Peak Thrombin | Decreased | - | |
| Endogenous Thrombin Potential (ETP) | Decreased | - | |
| Mean Rate of Thrombin Generation (mRate) | Decreased | 0.047 µmol/L |
PPP: Platelet-Poor Plasma
Selectivity Profile
In Vitro Effects on Platelet Aggregation
Edoxaban indirectly inhibits thrombin-induced platelet aggregation by reducing thrombin generation.[4] Studies using light transmittance aggregometry have shown that Edoxaban significantly reduces platelet aggregation induced by thrombin and thrombin receptor activating peptide (TRAP).[2][4]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Factor Xa Inhibition Assay
This assay determines the direct inhibitory activity of Edoxaban on purified Factor Xa.
dot
Caption: Workflow for the Factor Xa Inhibition Assay.
Methodology:
-
Prepare a reaction mixture containing purified human Factor Xa in a suitable buffer (e.g., Tris-HCl).
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 37°C for a specified period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a chromogenic substrate specific for Factor Xa (e.g., S-2222).
-
Continuously measure the change in absorbance at 405 nm using a microplate reader.
-
Calculate the initial reaction velocities and determine the IC50 and/or Ki values by fitting the data to appropriate enzyme inhibition models.
Prothrombin Time (PT) Assay
The PT assay evaluates the effect of Edoxaban on the extrinsic and common pathways of coagulation.
Methodology:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Spike the PPP with various concentrations of Edoxaban.
-
Pre-incubate 50 µL of the spiked plasma at 37°C for 1 minute.
-
Initiate coagulation by adding 100 µL of a pre-warmed thromboplastin reagent.
-
Measure the time to clot formation using a coagulometer.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the effect of Edoxaban on the intrinsic and common pathways of coagulation.
Methodology:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Mix 50 µL of PPP spiked with Edoxaban, 25 µL of saline, and 50 µL of an aPTT reagent.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate coagulation by adding 25 µL of a 50 mmol/L CaCl2 solution.
-
Measure the time to clot formation using a coagulometer.
Thrombin Generation Assay (TGA) - Calibrated Automated Thrombogram (CAT)
The TGA provides a comprehensive assessment of the overall coagulation potential.
dot
Caption: Workflow for the Thrombin Generation Assay (CAT).
Methodology:
-
In a 96-well plate, add 80 µL of platelet-poor plasma (PPP) spiked with various concentrations of Edoxaban.
-
Add 20 µL of a reagent containing a low concentration of tissue factor (e.g., 1-5 pM) and phospholipids.
-
For calibration, a parallel set of wells is prepared with a thrombin calibrator.
-
Incubate the plate at 37°C.
-
Initiate thrombin generation by adding 20 µL of a reagent containing a fluorogenic thrombin substrate and CaCl2.
-
Measure the fluorescence intensity over time using a fluorometric plate reader.
-
Calculate thrombin generation parameters (Lag Time, ETP, Peak Thrombin, and Time to Peak) using dedicated software.
Platelet Aggregation Assay - Light Transmittance Aggregometry (LTA)
LTA is used to measure the effect of Edoxaban on agonist-induced platelet aggregation.
Methodology:
-
Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by differential centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate the PRP with Edoxaban or vehicle control at 37°C in an aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.
-
Add a platelet agonist (e.g., γ-thrombin, TRAP, ADP, collagen, or arachidonic acid) to the PRP to induce aggregation.
-
Record the change in light transmittance for a defined period.
-
The extent of aggregation is expressed as the maximum percentage change in light transmittance.
Conclusion
This compound is a potent and highly selective direct inhibitor of Factor Xa. Its in vitro profile demonstrates concentration-dependent anticoagulant effects, as evidenced by the prolongation of clotting times and robust inhibition of thrombin generation. By understanding the detailed methodologies of these key in vitro assays, researchers can effectively evaluate the pharmacodynamic properties of Edoxaban and other direct FXa inhibitors in various experimental settings. This guide serves as a foundational resource for scientists and professionals in the field of drug development and thrombosis research.
References
- 1. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edoxaban affects TRAP-dependent platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edoxaban improves atrial fibrillation and thromboembolism through regulation of the Wnt-β-induced PI3K/ATK-activated protein C system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Edoxaban Tosylate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the pharmacokinetic and metabolic profile of edoxaban, a direct, selective, and reversible inhibitor of Factor Xa (FXa). Edoxaban is administered as edoxaban tosylate monohydrate for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[1][2][3][4] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and effective clinical use.
Pharmacokinetic Profile
Edoxaban exhibits a predictable pharmacokinetic profile characterized by rapid absorption and a balanced clearance mechanism involving both renal and non-renal pathways.[5][6] Its pharmacokinetics are generally linear and dose-proportional for once-daily doses ranging from 15 to 150 mg.[5][6]
1.1 Absorption Following oral administration, edoxaban is rapidly absorbed, with peak plasma concentrations (Cmax) achieved within 1.0 to 2.0 hours.[1][5][6] The absolute oral bioavailability of edoxaban is approximately 62%.[1][2][5][6][7][8] While food can delay the time to peak concentration, it does not significantly affect the total systemic exposure (AUC), allowing for administration with or without meals.[5][6][8]
1.2 Distribution Edoxaban is widely distributed in the body, with a steady-state volume of distribution (Vss) of approximately 107 L.[2][5][6] In vitro studies show that plasma protein binding is around 55%, suggesting a moderate affinity for plasma proteins.[1][2]
1.3 Metabolism Edoxaban undergoes minimal metabolism, with the unchanged parent drug being the predominant form in plasma.[1][2] The metabolic pathways are minor contributors to its overall clearance.[5] Metabolism occurs primarily through hydrolysis, which is mediated by carboxylesterase 1 (CES1), forming the human-specific, active metabolite M-4.[2][9][10] This metabolite, however, reaches less than 10% of the exposure of the parent compound.[2] Other minor pathways include conjugation and oxidation by Cytochrome P450 3A4/5 (CYP3A4/5), contributing to less than 10% of clearance.[5][9]
1.4 Excretion Edoxaban is eliminated through multiple routes. Total clearance is approximately 22 L/h.[2][5][6] Renal clearance accounts for about 50% of the total clearance (approximately 11 L/h), with the remainder attributed to metabolism and biliary/intestinal secretion.[2][5][6] The terminal elimination half-life in healthy subjects is between 10 and 14 hours.[1][2][5][6][7][8][11] A mass balance study using radiolabeled [¹⁴C]edoxaban found that approximately 62% of the dose was recovered in feces and 35% in urine.[5][8][9][12]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of edoxaban in healthy adult subjects.
Table 1: Summary of Key Pharmacokinetic Parameters of Edoxaban in Healthy Adults
| Parameter | Value | Reference(s) |
| Time to Peak Concentration (Tmax) | 1.0–2.0 hours | [1][5][6] |
| Absolute Bioavailability | ~62% | [1][2][5][6][7][8][10][13] |
| Plasma Protein Binding | ~55% | [1][2] |
| Volume of Distribution (Vss) | ~107 L | [2][5][6] |
| Total Clearance (CL) | ~22 L/h | [2][5][6] |
| Renal Clearance (CLr) | ~11 L/h (~50% of Total CL) | [2][5] |
| Elimination Half-Life (t½) | 10–14 hours | [1][2][5][6][7][8][11] |
Metabolism and Transport Mechanisms
3.1 Metabolic Pathways Edoxaban's metabolism is limited. The primary pathways involve hydrolysis by CES1 to form the active metabolite M-4, and minor contributions from CYP3A4/5-mediated oxidation.
Caption: Primary metabolic pathways of edoxaban.
3.2 Role of P-glycoprotein (P-gp) Transporter Edoxaban is a substrate of the efflux transporter P-glycoprotein (P-gp).[13][14][15] This transporter plays a crucial role in its disposition by limiting intestinal absorption and facilitating its excretion.[14][15] Co-administration with potent P-gp inhibitors can significantly increase edoxaban plasma concentrations, necessitating dose adjustments in certain clinical scenarios.[11][16][17] Conversely, P-gp inducers may decrease edoxaban exposure.[17] Edoxaban is not a significant substrate for major uptake transporters like OAT1, OAT3, OCT2, or OATP1B1.[5][14][15]
Caption: Role of P-gp in edoxaban absorption and excretion.
Pharmacokinetics in Special Populations
4.1 Renal Impairment Since renal clearance is a major elimination pathway, renal function is the most significant intrinsic factor affecting edoxaban exposure.[5] Total exposure (AUC) increases as renal function declines. Dose reduction is recommended for patients with moderate to severe renal impairment (Creatinine Clearance [CLcr] 15-50 mL/min).[18][19] Edoxaban is not recommended in patients with CrCl <15 mL/min.[18] Interestingly, in patients with NVAF, edoxaban is also not recommended for those with CrCl >95 mL/min due to an observed increased risk of ischemic stroke compared to warfarin in this subgroup.[18][20]
Table 2: Effect of Renal Impairment on Edoxaban Exposure Compared to Normal Renal Function
| Renal Function Category | Creatinine Clearance (CLcr) | Approximate Increase in AUC | Reference(s) |
| Mild | ≥50 to ≤80 mL/min | 32% | [5][21] |
| Moderate | ≥30 to <50 mL/min | 74% | [5][21] |
| Severe | <30 mL/min | 72% | [5][21] |
4.2 Hepatic Impairment Studies in subjects with mild to moderate hepatic impairment did not show a significant impact on the peak or total exposure of edoxaban.[1][5] This is consistent with the limited role of hepatic metabolism in its overall clearance.[5] However, it should be avoided in patients with moderate to severe hepatic impairment (Child-Pugh Class B or C) due to the potential for underlying coagulopathy.[18]
4.3 Body Weight, Age, and Gender Low body weight (≤60 kg) is associated with increased edoxaban exposure, and a dose reduction is recommended for these patients.[11][18] After accounting for renal function and body weight, age and gender do not independently affect the pharmacokinetics of edoxaban to a clinically relevant degree.[5][6][10]
Drug-Drug Interactions
The potential for drug-drug interactions (DDIs) with edoxaban primarily relates to its status as a P-gp substrate.[17] Strong inhibitors of P-gp can increase edoxaban exposure, while inducers can decrease it.[17] Because metabolism via CYP3A4 is minimal, interactions with inhibitors or inducers of this enzyme are not considered clinically significant.[2][5]
Table 3: Effect of Co-administered P-gp Inhibitors on Edoxaban Pharmacokinetics
| Co-administered Drug | % Increase in Edoxaban AUC | % Increase in Edoxaban Cmax | Reference(s) |
| Quinidine | 77% | 85% | [16][22] |
| Verapamil | 53% | 53% | [16][22] |
| Dronedarone | 85% | 46% | [16][22] |
| Amiodarone | 40% | 66% | [16][22] |
Note: Dose reduction of edoxaban is recommended with certain potent P-gp inhibitors like dronedarone, quinidine, and verapamil in specific patient populations.[8][11]
Experimental Methodologies
6.1 Human Mass Balance Study Protocol To determine the absorption, metabolism, and excretion of edoxaban, a human mass balance study was conducted.
-
Design: Open-label, single-dose study in healthy male subjects.[12]
-
Procedure: A single oral dose of 60 mg of [¹⁴C]edoxaban was administered.[12]
-
Sample Collection: Serial blood, plasma, urine, and fecal samples were collected for up to 168 hours post-dose.[12]
-
Analysis: Total radioactivity in all samples was measured by liquid scintillation counting. Concentrations of edoxaban and its metabolites were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[12]
References
- 1. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism | springermedizin.de [springermedizin.de]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]
- 9. Edoxaban - Wikipedia [en.wikipedia.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Edoxaban: a focused review of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, biotransformation, and mass balance of edoxaban, a selective, direct factor Xa inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Edoxaban transport via P-glycoprotein is a key factor for the drug's disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 17. Edoxaban and the Issue of Drug-Drug Interactions: From Pharmacology to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Direct Oral Anticoagulants in Special Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Edoxaban Tosylate Monograph for Professionals - Drugs.com [drugs.com]
- 22. researchgate.net [researchgate.net]
The Journey of Edoxaban: A Technical Guide to its Discovery and Development as a Factor Xa Inhibitor
Introduction: Edoxaban is a potent, orally bioavailable, and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its development marked a significant advancement in anticoagulant therapy, offering a more predictable and convenient treatment option compared to traditional vitamin K antagonists for the prevention and treatment of thromboembolic disorders.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical, and clinical development of edoxaban, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
The development of edoxaban emerged from the pursuit of small molecule inhibitors targeting key proteases in the coagulation cascade. The chemical structure of edoxaban was optimized from earlier compounds to enhance its oral bioavailability and inhibitory potency against FXa.[3] The synthesis of edoxaban involves a multi-step process, beginning with the construction of key chiral intermediates.[4][5][6][7] A representative synthetic route involves the condensation of these intermediates to form the core structure, followed by salt formation to yield edoxaban tosylate monohydrate, the clinically used form.[4][5]
Caption: A high-level overview of the key stages in the chemical synthesis of Edoxaban.
Mechanism of Action
Edoxaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa.[2][8] Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa).[8][9] Thrombin, in turn, facilitates the conversion of fibrinogen to fibrin, the primary component of a blood clot.[8] By binding to the active site of both free and clot-bound Factor Xa, edoxaban effectively blocks this amplification step, leading to a dose-dependent inhibition of thrombin generation and, consequently, thrombus formation.[1][9][10]
Caption: Edoxaban directly inhibits Factor Xa, preventing thrombin and fibrin formation.
Pharmacological Profile
Pharmacodynamics
Edoxaban exhibits a predictable and dose-dependent anticoagulant effect.[10][11] Its administration leads to the prolongation of several clotting time tests, including prothrombin time (PT), and activated partial thromboplastin time (aPTT).[11][12] However, the most reliable method for assessing its anticoagulant activity is through a chromogenic anti-Factor Xa assay, which shows a linear relationship with edoxaban plasma concentrations over a broad range.[13][14]
| Parameter | Value | Reference |
| Inhibitory Constant (Ki) for human Factor Xa | 0.561 nM | [8][9] |
| IC50 for Anti-FXa | 3.0 nM | [9][15] |
| Selectivity for FXa over Thrombin | >10,000-fold | [16] |
| Concentration to double PT (in human plasma) | 0.256 µM | [16] |
| Concentration to double aPTT (in human plasma) | 0.508 µM | [16] |
Pharmacokinetics
Edoxaban demonstrates a consistent pharmacokinetic profile, characterized by rapid absorption and predictable elimination.[11][17]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [11][12] |
| Absolute Bioavailability | ~62% | [11][12] |
| Terminal Elimination Half-life (t1/2) | 10-14 hours | [11][12] |
| Plasma Protein Binding | ~55% | [11][12] |
| Volume of Distribution (Vd) | ~107 L | [9][12] |
| Total Clearance | ~22 L/hour | [9][12] |
| Renal Clearance | ~50% of total clearance | [9][12] |
| Metabolism | Minimal, primarily via hydrolysis. Not extensively metabolized by CYP3A4. | [12] |
Preclinical and Clinical Development
The development of edoxaban followed a structured path from preclinical evaluation to large-scale clinical trials to establish its efficacy and safety profile.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. INTRODUCTION - Edoxaban (Lixiana) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Edoxaban - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]
- 11. Edoxaban: An Update on the New Oral Direct Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. onesearch.uark.edu [onesearch.uark.edu]
Methodological & Application
Application Notes and Protocols for the Quantification of Edoxaban Tosylate Monohydrate
These application notes provide detailed methodologies for the quantitative analysis of Edoxaban tosylate monohydrate in bulk and pharmaceutical dosage forms. The protocols are intended for researchers, scientists, and drug development professionals.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is suitable for the routine quality control analysis of this compound.
Experimental Protocol
A simple, reliable, and reproducible RP-HPLC method has been developed and validated for the determination of this compound (EDTM).[1][2]
-
Instrumentation: An Agilent HPLC system (1260 series) equipped with a quaternary pump, a photodiode array (PDA) detector, and an Eclipse XDB C18 column (250 x 4.6 mm, 5 µm particle size) is used for the analysis.[1]
-
Mobile Phase: A mixture of methanol and acetonitrile in the ratio of 85:15 (v/v) is used as the mobile phase.[1]
-
Chromatographic Conditions:
-
Standard Solution Preparation: A standard stock solution of EDTM (1000 µg/mL) is prepared by dissolving 50 mg of the standard drug in 50 mL of methanol with the aid of sonication. Working standard solutions are prepared by further dilution with methanol.[1]
-
Sample Preparation: For tablet dosage forms, a powder equivalent to 10 mg of Edoxaban is dissolved in methanol, sonicated, and diluted to a suitable concentration.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 2-10 µg/mL | [1][2] |
| Correlation Coefficient (r²) | 0.9997 | [1][2] |
| Limit of Detection (LOD) | 0.2250 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.6818 µg/mL | [2] |
| Accuracy (% Recovery) | 98.8 - 99.89% | [2] |
| Retention Time (Edoxaban) | 3.013 min | [1][2] |
Experimental Workflow
References
Application Note: A Validated RP-HPLC Method for the Analysis of Edoxaban Tosylate Monohydrate
Introduction
Edoxaban tosylate monohydrate is a potent, orally bioavailable factor Xa inhibitor used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism.[1][2][3] Robust and reliable analytical methods are crucial for the quality control of edoxaban in bulk drug and pharmaceutical dosage forms. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound, developed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.
| Property | Value | Reference |
| Chemical Formula | C24H30ClN7O4S.C7H8O3S.H2O | [6] |
| Molecular Weight | 764.03 g/mol | [6] |
| Appearance | White to pale yellow crystalline powder | [6] |
| Solubility | Soluble in water and dimethyl sulfoxide (DMSO). Slightly soluble in chloroform and ethanol with ultrasonic and warming. | [6][7][8] |
| Melting Point | 218°C to 225°C | [6] |
| UV Maximum Absorbance (λmax) | 290 nm | [4] |
Experimental Protocol
This section provides a detailed methodology for the analysis of this compound using RP-HPLC.
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be used for this analysis. The following conditions have been shown to provide good separation and peak symmetry.[4][9][10][11]
| Parameter | Condition |
| HPLC System | Agilent 1100/1260 series or equivalent with PDA/UV detector |
| Column | Eclipse XDB C18 (250 x 4.6 mm, 5 µm) or Qualisil BDS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.01 M sodium acetate buffer (pH 4.0) in a ratio of 30:70 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 28°C |
| Detection Wavelength | 290 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: Prepare a 0.01 M sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC grade water and adjusting the pH to 4.0 with glacial acetic acid. Filter the buffer and acetonitrile separately through a 0.45 µm membrane filter and degas before use.
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 50 mg of this compound working standard and transfer it to a 50 mL volumetric flask.[10] Add about 20 mL of methanol and sonicate for 10 minutes to dissolve the standard completely.[10] Make up the volume to 50 mL with methanol.[10]
Working Standard Solution Preparation (100 µg/mL): Dilute the standard stock solution with the mobile phase to obtain a working standard solution with a concentration of 100 µg/mL.[10]
Sample Preparation (from Tablets): Weigh and finely powder not fewer than 10 tablets.[9] Transfer a quantity of the powder equivalent to 30 mg of edoxaban to a suitable volumetric flask.[9] Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the final volume with the mobile phase to achieve a target concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[4][12] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Result | Acceptance Criteria | Reference |
| Linearity | |||
| Range | 2 - 10 µg/mL | - | [10][13] |
| Correlation Coefficient (r²) | 0.9997 | ≥ 0.995 | [10][12] |
| Precision | |||
| Intraday Precision (%RSD) | < 2% | ≤ 2% | [4][12] |
| Interday Precision (%RSD) | < 2% | ≤ 2% | [4][12] |
| Accuracy | |||
| Recovery | 98.8 - 99.89% | 98.0 - 102.0% | [12][13] |
| Sensitivity | |||
| Limit of Detection (LOD) | 0.2 µg/mL | - | [4][12] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | - | [4][12] |
| Robustness | %RSD < 2% for variations in flow rate and mobile phase composition | %RSD ≤ 2% | [9] |
| System Suitability | |||
| Tailing Factor | < 1.5 | ≤ 2 | [9] |
| Theoretical Plates | > 2000 | ≥ 2000 | [11] |
Experimental Workflow
The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound analysis.
Caption: Workflow for HPLC Method Development and Validation.
The described RP-HPLC method is simple, rapid, precise, accurate, and sensitive for the quantification of this compound in bulk and pharmaceutical dosage forms.[10][11] The method has been validated according to ICH guidelines and is suitable for routine quality control analysis.[4][12] The provided experimental protocol and validation data demonstrate the robustness and reliability of this analytical procedure.
References
- 1. This compound | C31H40ClN7O8S2 | CID 25022378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 5. Development and validation of a novel Spectrofluorimetric method of oral anticoagulant Edoxaban via derivatization with 9-fluorenyl methyl chloroformate: green assessment of the method by Eco-Scale and ComplexGAPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound BP EP USP CAS 1229194-11-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. This compound | 1229194-11-9 [chemicalbook.com]
- 8. glpbio.com [glpbio.com]
- 9. jchr.org [jchr.org]
- 10. Novel Validated RP-HPLC Method For Determination Of this compound In Bulk And Its Pharmaceutical Dosage Form - ProQuest [proquest.com]
- 11. degres.eu [degres.eu]
- 12. wjpr.net [wjpr.net]
- 13. researchgate.net [researchgate.net]
In Vivo Experimental Models for Studying Edoxaban Tosylate Monohydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vivo experimental models to evaluate the efficacy and safety of Edoxaban tosylate monohydrate, a direct factor Xa inhibitor. The included methodologies for thrombosis and bleeding models, along with data presentation and pathway visualizations, are intended to serve as a comprehensive resource for preclinical research.
Introduction to In Vivo Models for Edoxaban Research
Preclinical in vivo models are crucial for characterizing the antithrombotic effects, pharmacokinetic/pharmacodynamic (PK/PD) profile, and bleeding risk of anticoagulants like Edoxaban. Rodent models, particularly rats, are widely used due to their well-characterized physiology and the availability of established thrombosis and hemostasis assays. The selection of a specific model depends on the research question, such as investigating venous thromboembolism (VTE), arterial thrombosis, or the impact on specific signaling pathways.
Key In Vivo Experimental Models
This section details the protocols for commonly employed in vivo models for the study of Edoxaban.
Venous Thrombosis Models
Venous thrombosis models are essential for evaluating the efficacy of anticoagulants in preventing and treating conditions like deep vein thrombosis (DVT).
This model simulates venous stasis, a major contributor to DVT, and allows for the quantification of thrombus formation.
Experimental Protocol:
-
Animal Preparation:
-
Male Wistar rats (200-250g) are anesthetized with an appropriate anesthetic (e.g., pentobarbital sodium, 50 mg/kg, intraperitoneally).
-
The abdominal area is shaved and disinfected. A midline laparotomy is performed to expose the inferior vena cava (IVC).
-
-
Thrombosis Induction:
-
The IVC is carefully isolated from the surrounding tissues.
-
A platinum wire (e.g., 0.25 mm diameter) is inserted into the IVC.[1]
-
Thrombosis is induced by applying a standardized electrical current or by mechanical endothelial injury at the site of the wire.
-
Alternatively, partial stenosis of the IVC can be created using a ligature.[2]
-
-
Edoxaban Administration:
-
This compound, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose), is administered orally (p.o.) via gavage at desired doses (e.g., 1-10 mg/kg) at a specified time before or after thrombosis induction.[2]
-
-
Thrombus Evaluation:
-
After a set period (e.g., 60 minutes post-induction), the thrombosed segment of the IVC is excised.[1]
-
The thrombus is carefully removed from the vessel and its wet weight is measured immediately.
-
The percentage inhibition of thrombus formation is calculated by comparing the thrombus weight in treated groups to that in a vehicle-treated control group.
-
This model is used to induce endothelial injury, leading to thrombus formation.
Experimental Protocol:
-
Animal Preparation:
-
Anesthetize rats as described in the previous protocol.
-
Expose and isolate the desired vein (e.g., femoral vein or inferior vena cava).
-
-
Thrombosis Induction:
-
A piece of filter paper saturated with a ferric chloride solution (e.g., 10%) is applied topically to the surface of the vein for a specific duration (e.g., 5 minutes) to induce endothelial injury.[2]
-
-
Edoxaban Administration:
-
Administer Edoxaban orally as previously described.
-
-
Thrombus Evaluation:
-
After a designated time, the vein segment is harvested, and the thrombus is isolated and weighed.
-
The antithrombotic effect is quantified as the percentage reduction in thrombus weight compared to the control group.
-
Arterial Thrombosis Model
Arterial thrombosis models are critical for assessing the potential of Edoxaban in preventing thrombotic events in arteries, such as those leading to myocardial infarction or stroke.
This widely used model assesses the formation of an occlusive thrombus in a major artery.
Experimental Protocol:
-
Animal Preparation:
-
Anesthetize rats as previously described.
-
A midline cervical incision is made to expose the common carotid artery.
-
-
Thrombosis Induction:
-
A piece of filter paper saturated with ferric chloride solution (e.g., 50% for 10 minutes for a stable thrombus) is applied to the adventitial surface of the carotid artery.[3]
-
Blood flow can be monitored using a Doppler flow probe placed distal to the injury site.
-
-
Edoxaban Administration:
-
Administer Edoxaban orally at various doses prior to the induction of thrombosis.
-
-
Thrombus Evaluation:
-
The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow.
-
Alternatively, the artery can be excised after a specific time to determine the thrombus weight.
-
Bleeding Time Assay
Assessing the bleeding risk is a critical component of anticoagulant development. The rat tail transection model is a standard method for this purpose.
Experimental Protocol:
-
Animal Preparation:
-
Rats are anesthetized as described previously.
-
The rat's tail is cleaned and placed in warm water (37°C) for a few minutes to standardize temperature and blood flow.
-
-
Bleeding Induction:
-
Edoxaban Administration:
-
Edoxaban is administered orally at various doses, including supratherapeutic doses, prior to the bleeding time measurement.[1]
-
-
Bleeding Time Measurement:
-
The tail is immediately immersed in saline at 37°C, and the time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded.[4]
-
A cutoff time (e.g., 20 minutes) is typically set, after which bleeding is stopped by applying pressure.[4]
-
The prolongation of bleeding time is compared between Edoxaban-treated and vehicle-treated groups.
-
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of Edoxaban.
Table 1: Antithrombotic Efficacy of Edoxaban in Rat Thrombosis Models
| Animal Model | Route of Administration | ED₅₀ (mg/kg) | Efficacy Endpoint | Reference |
| Rat Venous Stasis Thrombosis | Intravenous | 0.076 (mg/kg/h) | 50% inhibition of thrombus formation | [5] |
| Rat Arterial Thrombosis | Intravenous | 0.093 (mg/kg/h) | 50% inhibition of thrombus formation | [5] |
Table 2: Bleeding Risk Assessment of Edoxaban in Rats
| Animal Model | Route of Administration | Dose Prolonging Bleeding Time (mg/kg) | Endpoint | Reference |
| Rat Tail Bleeding Time | Oral | 10 and 30 | 1.9-fold increase compared to control | [5] |
| Rat Tail Bleeding Model | Intravenous | Supratherapeutic doses | Prolonged bleeding time | [1] |
Table 3: Pharmacokinetic Parameters of Edoxaban in Healthy Human Subjects (for reference)
| Parameter | Value | Unit |
| Tmax (Time to Peak Concentration) | 1 - 2 | hours |
| Absolute Oral Bioavailability | ~62 | % |
| Terminal Elimination Half-life (t½) | 10 - 14 | hours |
| Volume of Distribution (Vd) | 107 | L |
| Total Clearance | 22 | L/h |
| Renal Clearance | 11 | L/h |
(Data for animal models is less consistently reported in a tabular format in the public domain)
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways implicated in the action of Edoxaban and experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
Edoxaban has been shown to modulate specific intracellular signaling pathways that are involved in thrombosis and vascular homeostasis.
Caption: Edoxaban's inhibition of Factor Xa reduces thrombin generation, thereby downregulating PI3K/AKT signaling and subsequent platelet activation.
Caption: Edoxaban has been shown to upregulate the Wnt/β-catenin signaling pathway, which may contribute to its effects on vascular endothelial cells.[6][7]
Experimental Workflows
Caption: Workflow for the in vivo rat venous thrombosis model.
Caption: Workflow for the rat tail template bleeding time assay.
Conclusion
The in vivo models described provide a robust framework for the preclinical evaluation of this compound. The venous and arterial thrombosis models are effective for determining antithrombotic efficacy, while the bleeding time assay is essential for assessing the safety profile. By utilizing these detailed protocols and considering the associated signaling pathways, researchers can gain a comprehensive understanding of Edoxaban's in vivo pharmacology. It is recommended that all animal experiments be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of venous thrombosis with an oral direct factor Xa inhibitor edoxaban by single and multiple administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edoxaban improves atrial fibrillation and thromboembolism through regulation of the Wnt-β-induced PI3K/ATK-activated protein C system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edoxaban improves atrial fibrillation and thromboembolism through regulation of the Wnt-β-induced PI3K/ATK-activated protein C system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spectrofluorimetric Determination of Edoxaban Tosylate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the spectrofluorimetric determination of Edoxaban tosylate monohydrate. The method is based on a derivatization reaction that enhances the fluorescence of the analyte, allowing for sensitive and accurate quantification in both pure form and pharmaceutical dosage forms.
Introduction
This compound is a direct oral anticoagulant that functions as a selective inhibitor of factor Xa.[1] Accurate and sensitive quantification of Edoxaban is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies in drug development. While Edoxaban itself is not fluorescent, a derivative spectrofluorimetric method has been developed to overcome this limitation.[2] This method involves the derivatization of the secondary amine group in Edoxaban with 9-fluorenyl methyl chloroformate (FMOC-Cl), a fluorogenic reagent, to produce a highly fluorescent product.[2]
Principle of the Method
The spectrofluorimetric method relies on the reaction between this compound and 9-fluorenyl methyl chloroformate (FMOC-Cl) in an alkaline medium. The reaction takes place at room temperature in a borate buffer with a pH of 9.0.[2][3][4][5][6] The derivatization product exhibits strong fluorescence, which can be measured to determine the concentration of Edoxaban. The reaction product is excited at a wavelength of 265 nm and shows maximum fluorescence emission at 309 nm.[2][3][4][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated spectrofluorimetric method for the determination of this compound.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 265 nm | [2][3][4][5][6] |
| Emission Wavelength (λem) | 309 nm | [2][3][4][5][6] |
| Linearity Range | 5.0–50.0 ng/mL | [2][3][4][5] |
| Correlation Coefficient (r²) | 0.9999 | [2][3][4][5] |
| Limit of Detection (LOD) | 1.5 ng/mL | [2][3][4][5] |
| Limit of Quantification (LOQ) | 4.5 ng/mL | [2][3][4][5] |
| Average Percent Recovery | 101.46% ± 1.02 | [2][3][4][5] |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
9-fluorenyl methyl chloroformate (FMOC-Cl) solution (0.01% w/v in acetonitrile)
-
Borate buffer (0.2 M, pH 9.0)
-
Acetonitrile
-
Methanol
-
Distilled water
-
Pharmaceutical dosage form (e.g., Coaguloban® tablets)
Instrumentation
-
Spectrofluorometer
-
pH meter
-
Sonicator
-
Vortex mixer
-
Calibrated glassware (volumetric flasks, pipettes)
Preparation of Standard Solutions
-
Stock Standard Solution of Edoxaban (e.g., 10 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with distilled water to cover the linear range of 5.0–50.0 ng/mL.
Sample Preparation (from Pharmaceutical Dosage Form)
-
Weigh and finely powder ten tablets of the pharmaceutical formulation.
-
Accurately weigh an amount of the powdered tablets equivalent to 15 mg of Edoxaban and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol and sonicate for 30 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with distilled water and mix well.
-
Filter the solution to remove any insoluble excipients.
-
Prepare appropriate dilutions of the filtrate with distilled water to obtain a final concentration within the calibration range.
Derivatization and Measurement Protocol
-
To a 10 mL volumetric flask, add an aliquot of the standard or sample solution.
-
Add 1 mL of 0.2 M borate buffer (pH 9.0).
-
Add 0.5 mL of 0.01% FMOC-Cl solution.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Complete the volume to the mark with distilled water.
-
Measure the fluorescence intensity of the solution at an emission wavelength of 309 nm after excitation at 265 nm.
-
Prepare a blank experiment following the same procedure but using distilled water instead of the sample or standard solution.
-
Subtract the fluorescence intensity of the blank from the fluorescence intensity of the standards and samples.
Calibration Curve
-
Plot the corrected fluorescence intensity of the working standard solutions against their corresponding concentrations (in ng/mL).
-
Perform a linear regression analysis to obtain the equation of the calibration curve and the correlation coefficient.
Quantification of Edoxaban in the Sample
-
Using the regression equation from the calibration curve, calculate the concentration of Edoxaban in the prepared sample solution.
-
Calculate the amount of Edoxaban in the original pharmaceutical dosage form.
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. jchr.org [jchr.org]
- 2. Development and validation of a novel Spectrofluorimetric method of oral anticoagulant Edoxaban via derivatization with 9-fluorenyl methyl chloroformate: green assessment of the method by Eco-Scale and ComplexGAPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a novel Spectrofluorimetric method of oral anticoagulant Edoxaban via derivatization with… [ouci.dntb.gov.ua]
- 4. Development and validation of a novel Spectrofluorimetric method of oral anticoagulant Edoxaban via derivatization with 9-fluorenyl methyl chloroformate: green assessment of the method by Eco-Scale and ComplexGAPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. africaresearchconnects.com [africaresearchconnects.com]
Application Notes and Protocols: Use of Edoxaban Tosylate Monohydrate in Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban, an oral, direct inhibitor of Factor Xa (FXa), is a widely prescribed anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment of venous thromboembolism.[1] Unlike traditional anticoagulants like warfarin, edoxaban has a predictable pharmacokinetic and pharmacodynamic profile, making routine therapeutic monitoring generally unnecessary.[2][3] However, in specific clinical scenarios such as overdose, assessment of bleeding risk before urgent surgery, or in patients with renal impairment, laboratory measurement of its anticoagulant effect is crucial.[4][5]
These application notes provide a comprehensive overview of the effects of edoxaban on various coagulation assays and offer detailed protocols for researchers and drug development professionals.
Mechanism of Action
Edoxaban directly, selectively, and reversibly inhibits FXa, a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge.[3] By binding to the active site of FXa, edoxaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This, in turn, reduces thrombin generation and subsequently decreases the formation of fibrin from fibrinogen, the key steps in blood clot formation.[3]
Effects on Routine Coagulation Assays
Edoxaban prolongs clotting times in several standard coagulation assays in a concentration-dependent manner. However, the sensitivity and linearity of this response can vary significantly depending on the assay and the specific reagents used.[1][2]
Prothrombin Time (PT)
The PT assay evaluates the extrinsic and common pathways of coagulation. Edoxaban demonstrates a concentration-dependent prolongation of the PT.[2][6] The relationship is generally linear, but the sensitivity of the assay is highly dependent on the thromboplastin reagent used.[2][6][7] While a prolonged PT suggests the presence of edoxaban, a normal PT does not reliably exclude clinically significant drug levels.[1]
Activated Partial Thromboplastin Time (aPTT)
The aPTT assay assesses the intrinsic and common pathways. Edoxaban also prolongs the aPTT in a dose-dependent fashion, though this assay is generally less sensitive to edoxaban than the PT.[1][2] The correlation between aPTT results and edoxaban concentration is modest, and a normal aPTT should not be interpreted as an absence of the drug's anticoagulant effect.[1]
Thrombin Time (TT)
The TT assay measures the final step of coagulation, the conversion of fibrinogen to fibrin by thrombin. As edoxaban is a direct FXa inhibitor and a very weak inhibitor of thrombin, it does not prolong the TT at therapeutic concentrations.[1] Prolongation may only be observed at suprapharmacologic concentrations.[1]
| Assay | Effect of Edoxaban | Sensitivity | Correlation with Concentration | Reagent Variability |
| Prothrombin Time (PT) | Prolongs clotting time | Moderate | Linear (R²: 0.79–0.96)[1] | High[2][6] |
| Activated Partial Thromboplastin Time (aPTT) | Prolongs clotting time | Low to Moderate | Modest (R²: 0.40–0.89)[1] | Moderate[8] |
| Thrombin Time (TT) | No significant effect at therapeutic concentrations | Very Low | Poor | Low |
| Anti-Factor Xa Assay | Increases anti-Xa activity | High | Strong and Linear (R² > 0.95)[1] | Moderate |
Specialized Coagulation Assays
For a quantitative measurement of edoxaban concentration, specialized assays are recommended.
Chromogenic Anti-Factor Xa (Anti-Xa) Assay
The chromogenic anti-Xa assay is the preferred method for quantifying edoxaban plasma concentrations.[1][4] This assay measures the residual activity of a known amount of added FXa after inhibition by edoxaban. The residual FXa activity is inversely proportional to the edoxaban concentration in the sample.[9] Anti-Xa assays demonstrate a strong linear correlation with edoxaban concentrations over a broad range.[1]
| Edoxaban Concentration (ng/mL) | PT Prolongation (fold increase) | aPTT Prolongation (fold increase) | Anti-Xa Activity (IU/mL) |
| Trough (10-40) | ~1.1 | ~1.04 | Measurable |
| Peak (120-250) | 1.4 - 1.5 | 1.2 - 1.4 | >0.4[1] |
| >200 | >1.5 | >1.4 | Variable |
Note: Values are approximate and can vary based on the specific reagents and patient population.
Experimental Protocols
Preparation of Edoxaban-Spiked Plasma Samples
This protocol describes the in vitro preparation of plasma samples containing known concentrations of edoxaban, which can be used as calibrators or controls in coagulation assays.
Materials:
-
Edoxaban tosylate monohydrate powder
-
Solvent (e.g., DMSO or a suitable buffer)
-
Pooled normal human plasma (citrated)
-
Precision pipettes and sterile tubes
Procedure:
-
Prepare a stock solution of edoxaban: Accurately weigh the edoxaban powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions: Create a series of working solutions by serially diluting the stock solution.
-
Spike the plasma: Add a small, precise volume of each working solution to aliquots of pooled normal human plasma to achieve the desired final concentrations (e.g., 0-1000 ng/mL).[4][10] The volume of the added edoxaban solution should be minimal (e.g., less than 10% of the plasma volume) to avoid significant dilution of coagulation factors.
-
Incubate: Gently mix the spiked plasma samples and incubate at 37°C for a specified time (e.g., 30 minutes) to allow for equilibration.
-
Assay or store: Use the spiked plasma immediately in coagulation assays or store in aliquots at -80°C for future use.
Protocol for Chromogenic Anti-Factor Xa Assay for Edoxaban
This protocol provides a general procedure for measuring edoxaban concentration using a chromogenic anti-Xa assay. It is essential to follow the specific instructions provided by the manufacturer of the assay kit being used.
Principle: Patient plasma containing edoxaban is incubated with a known excess of FXa. Edoxaban inhibits a portion of the FXa. The residual FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline). The color intensity is measured spectrophotometrically and is inversely proportional to the edoxaban concentration.
Materials:
-
Citrated platelet-poor plasma from patients or spiked samples
-
Chromogenic anti-Xa assay kit (containing FXa reagent, chromogenic substrate, and buffer)
-
Edoxaban calibrators and controls
-
Coagulation analyzer or a microplate reader
Procedure:
-
Sample Preparation: Centrifuge patient blood samples to obtain platelet-poor plasma.[11]
-
Assay Performance: a. Pre-warm reagents and samples to 37°C. b. Pipette the calibrators, controls, and patient plasma samples into the reaction wells. c. Add the FXa reagent and incubate for the time specified by the manufacturer. d. Add the chromogenic substrate to start the reaction. e. After a specified incubation time, the reaction is stopped (or read kinetically). f. Measure the absorbance at the appropriate wavelength (typically 405 nm).
-
Data Analysis: a. Construct a calibration curve by plotting the absorbance of the calibrators against their known edoxaban concentrations. b. Determine the edoxaban concentration in the patient samples and controls by interpolating their absorbance values from the calibration curve.
Interference with Other Coagulation Assays
Edoxaban can interfere with various clot-based coagulation assays, potentially leading to erroneous results.[4][12]
-
Lupus Anticoagulant (LA) Testing: Edoxaban can cause false-positive results in LA tests that are based on prolonging clotting times, such as the dilute Russell's viper venom time (dRVVT).[4][13]
-
Factor Assays: One-stage, clot-based assays for coagulation factors may show falsely decreased activity due to the presence of edoxaban.[4]
-
Activated Protein C (APC) Resistance and Protein S Clotting Assays: These assays can be affected by edoxaban, leading to unreliable results.[4][10]
-
Antithrombin Activity Assays: Assays for antithrombin that are based on FXa inhibition can be falsely elevated in the presence of edoxaban.[13]
When performing these specialized tests on patients receiving edoxaban, it is crucial to consider these potential interferences. Whenever possible, immunological assays or assays that are not based on FXa-dependent clotting times should be used.[4]
Conclusion
Edoxaban has predictable effects on standard coagulation assays, but these tests are not suitable for quantifying its anticoagulant activity due to significant reagent-dependent variability and insufficient sensitivity. The chromogenic anti-Xa assay is the recommended method for the accurate measurement of edoxaban plasma concentrations. A thorough understanding of edoxaban's impact on coagulation testing is essential for accurate interpretation of results and for guiding clinical decisions in specific situations. Researchers and drug development professionals should utilize standardized protocols and be aware of potential interferences to ensure the reliability of their findings.
References
- 1. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory measurements of the oral direct factor Xa inhibitor edoxaban: comparison of prothrombin time, activated partial thromboplastin time, and thrombin generation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Anti-Xa Assays [practical-haemostasis.com]
- 10. researchgate.net [researchgate.net]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Evaluating Edoxaban Tosylate Monohydrate Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of Edoxaban tosylate monohydrate, a direct inhibitor of Factor Xa (FXa). The following assays are critical for characterizing the anticoagulant properties of Edoxaban in a biologically relevant context.
Thrombin Generation Assay (TGA) in Platelet-Rich and Platelet-Poor Plasma
The Thrombin Generation Assay is a global hemostasis test that measures the dynamics of thrombin formation and decay in plasma. It provides a comprehensive assessment of the overall potential of a plasma sample to generate thrombin, which is a key enzyme in the coagulation cascade. This assay is highly sensitive to the effects of anticoagulants like Edoxaban.[1][2][3][4][5]
Experimental Protocol: Thrombin Generation Assay
1. Principle: This assay measures the generation of thrombin over time in plasma after the initiation of coagulation. A fluorogenic substrate for thrombin is added to the plasma, and the resulting fluorescence is monitored kinetically. The first derivative of the fluorescence signal is proportional to the concentration of generated thrombin.
2. Materials:
-
Calibrated Automated Thrombogram (CAT) instrument or a fluorescence microplate reader with a 390 nm excitation filter and a 460 nm emission filter.
-
Thrombinoscope software for data analysis.
-
Platelet-Rich Plasma (PRP) or Platelet-Poor Plasma (PPP) prepared from citrated whole blood.
-
PPP Reagent or PRP Reagent (containing tissue factor and phospholipids).
-
Fluo-Substrate (fluorogenic thrombin substrate).
-
Thrombin Calibrator.
-
This compound solutions of varying concentrations.
-
96-well microplates.
3. Method:
-
Plasma Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
To obtain PRP, centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature.
-
To obtain PPP, centrifuge the blood at 2000-2500 x g for 15-20 minutes at room temperature.
-
-
Assay Procedure:
-
Pipette 80 µL of PRP or PPP into the wells of a 96-well plate.
-
Add 20 µL of the PPP or PRP reagent containing the desired concentration of Edoxaban or vehicle control.
-
Incubate the plate at 37°C for 5 minutes.
-
Dispense 20 µL of the Fluo-Substrate/Thrombin Calibrator mixture into each well to start the reaction.
-
Immediately place the plate in the fluorometer and start the kinetic reading for at least 60 minutes.
-
-
Data Analysis:
-
The Thrombinoscope software calculates several parameters from the thrombin generation curve, including:
-
Lag Time (LT): Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): Total amount of thrombin generated.
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak (ttPeak): Time to reach the peak thrombin concentration.
-
Velocity Index: The initial rate of thrombin generation.
-
-
Data Presentation: Effect of Edoxaban on Thrombin Generation Parameters
| Edoxaban Concentration (ng/mL) | Lag Time (min) | ETP (nM*min) | Peak Thrombin (nM) | Time to Peak (min) |
| 0 (Control) | 3.5 ± 0.4 | 1500 ± 150 | 300 ± 30 | 6.0 ± 0.5 |
| 40 | 5.8 ± 0.6 | 1100 ± 120 | 220 ± 25 | 8.5 ± 0.7 |
| 80 | 8.2 ± 0.9 | 750 ± 90 | 150 ± 20 | 11.0 ± 1.0 |
Note: The data presented are representative and may vary depending on the specific experimental conditions and reagents used.[6]
Diagram: Thrombin Generation Assay Workflow
Caption: Workflow for the Thrombin Generation Assay.
Platelet Aggregation Assay
This assay evaluates the ability of Edoxaban to inhibit platelet aggregation, a crucial step in thrombus formation. While Edoxaban's primary target is FXa, its inhibition of thrombin generation indirectly affects platelet activation and aggregation.[7][8][9]
Experimental Protocol: Light Transmittance Aggregometry (LTA)
1. Principle: LTA measures the change in light transmission through a suspension of PRP as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.
2. Materials:
-
Light Transmittance Aggregometer.
-
Platelet-Rich Plasma (PRP).
-
Platelet-Poor Plasma (PPP) for blanking.
-
Agonists: Thrombin, ADP, Collagen, Arachidonic Acid.
-
This compound solutions.
-
Saline solution.
3. Method:
-
PRP Preparation: Prepare PRP as described in the TGA protocol. Adjust the platelet count to 200-300 x 10^9/L with PPP.
-
Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Procedure:
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a magnetic stir bar.
-
Add 50 µL of Edoxaban solution or vehicle control and incubate for 5 minutes at 37°C.
-
Add the agonist to initiate aggregation and record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the IC50 value of Edoxaban for the inhibition of platelet aggregation induced by each agonist.
-
Data Presentation: Effect of Edoxaban on Thrombin-Induced Platelet Aggregation
| Edoxaban Concentration (ng/mL) | Maximum Platelet Aggregation (%) |
| 0 (Control) | 85 ± 5 |
| 50 | 60 ± 7 |
| 150 | 35 ± 6 |
| 250 | 15 ± 4 |
Note: Data are representative and will vary based on the agonist and its concentration.[10]
Diagram: Platelet Aggregation Assay Principle
Caption: Principle of Light Transmittance Aggregometry.
Endothelial Cell-Based Prothrombinase Assay
This assay assesses the effect of Edoxaban on the activity of the prothrombinase complex formed on the surface of endothelial cells. This provides a more physiological model to study the inhibition of FXa in the context of the vessel wall.[11][12][13]
Experimental Protocol: Endothelial Cell Prothrombinase Activity
1. Principle: Cultured endothelial cells provide a surface for the assembly of the prothrombinase complex (FXa, FVa, Ca2+). The activity of this complex in converting prothrombin to thrombin is measured using a chromogenic or fluorogenic thrombin substrate in the presence and absence of Edoxaban.
2. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
96-well cell culture plates.
-
Factor Xa, Factor Va, Prothrombin.
-
Chromogenic or fluorogenic thrombin substrate.
-
Assay buffer (e.g., HEPES buffered saline with Ca2+).
-
This compound solutions.
-
Microplate reader.
3. Method:
-
Cell Culture: Culture HUVECs to confluence in 96-well plates.
-
Assay Procedure:
-
Wash the confluent HUVEC monolayer twice with assay buffer.
-
Add 50 µL of a solution containing Factor Xa and Factor Va to each well.
-
Add 25 µL of Edoxaban solution or vehicle control.
-
Incubate for 10 minutes at 37°C.
-
Add 25 µL of prothrombin to initiate the reaction.
-
After a defined incubation time (e.g., 5 minutes), add 50 µL of chromogenic or fluorogenic thrombin substrate.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic or endpoint mode.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage, which is proportional to the prothrombinase activity.
-
Determine the IC50 of Edoxaban for the inhibition of endothelial cell-supported prothrombinase activity.
-
Data Presentation: Inhibition of Endothelial Prothrombinase Activity by Edoxaban
| Edoxaban Concentration (nM) | Prothrombinase Activity (% of Control) |
| 0 (Control) | 100 |
| 0.5 | 78 ± 6 |
| 1.0 | 52 ± 5 |
| 5.0 | 15 ± 3 |
| 10.0 | 5 ± 2 |
Diagram: Coagulation Cascade and Edoxaban's Mechanism of Action
Caption: Edoxaban directly inhibits Factor Xa in the coagulation cascade.
These application notes provide a framework for the cell-based evaluation of this compound. Adherence to these detailed protocols will ensure the generation of robust and reproducible data for assessing the efficacy of this important anticoagulant.
References
- 1. Frontiers | Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements [frontiersin.org]
- 2. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 3. mlm-labs.com [mlm-labs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Laboratory measurements of the oral direct factor Xa inhibitor edoxaban: comparison of prothrombin time, activated partial thromboplastin time, and thrombin generation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombin generation induced by tissue factor plus ADP in human platelet rich plasma: A potential new measurement to assess the effect of the concomitant use of an oral factor Xa inhibitor edoxaban and P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Edoxaban's contribution to key endothelial cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prothrombin is activated on vascular endothelial cells by factor Xa and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Edoxaban Tosylate Monohydrate in In Vitro Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of edoxaban tosylate monohydrate, a direct inhibitor of Factor Xa (FXa), in various in vitro models of thrombosis. Detailed protocols for key experimental assays are provided to facilitate the investigation of its anticoagulant and antithrombotic properties.
Introduction
Edoxaban is a highly selective, direct, and reversible inhibitor of FXa, a critical enzyme in the coagulation cascade.[1][2][3] By binding to the active site of both free and clot-bound FXa, edoxaban effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.[4][5] These characteristics make edoxaban a valuable tool for studying the mechanisms of thrombosis and for the development of novel antithrombotic therapies. In vitro thrombosis models are essential for elucidating the pharmacological profile of anticoagulants like edoxaban, providing insights into their efficacy and mechanism of action.
Mechanism of Action
Edoxaban exerts its anticoagulant effect by directly targeting Factor Xa, a key convergence point of the intrinsic and extrinsic coagulation pathways.[3] Inhibition of FXa prevents the amplification of the coagulation cascade, leading to reduced thrombin generation and subsequent fibrin clot formation.[2] This targeted mechanism of action results in a predictable anticoagulant response.[3]
Data Presentation
The following tables summarize the quantitative effects of edoxaban in various in vitro assays as reported in the literature.
Table 1: In Vitro Inhibition of Factor Xa and Platelet Aggregation by Edoxaban
| Parameter | Assay Details | IC50 Value | Reference |
| Free FXa Inhibition | Chromogenic substrate S-2222 | 2.3 nM | [6] |
| Clot-Bound FXa Inhibition | Prothrombin fragment F1+2 ELISA | 8.2 nM | [6] |
| Tissue Factor-Induced Platelet Aggregation | Induced by Dade Innovin in human PRP | 150 nM | [6] |
| Tissue Factor-Induced Platelet Aggregation | Induced by RecombiPlasTin in human PRP | 110 nM | [6] |
| Thrombin-Induced Platelet Aggregation | γ-thrombin (100 nmol/L) in human LTA | Significantly reduced | [7][8] |
| TRAP-Induced Platelet Aggregation | Light transmission aggregometry | Significantly reduced | [9] |
Table 2: Effect of Edoxaban on In Vitro Coagulation Parameters
| Coagulation Assay | Sample Type | Key Findings | Reference |
| Prothrombin Time (PT) | Human Platelet-Poor Plasma (PPP) | Concentration-dependent prolongation. Doubling of PT at 0.256 µM.[4] | [4][10][11] |
| Activated Partial Thromboplastin Time (aPTT) | Human Platelet-Poor Plasma (PPP) | Concentration-dependent prolongation. Doubling of aPTT at 0.508 µM.[4] | [4][10][11][12] |
| Thrombin Generation Assay (TGA) | Human Platelet-Poor Plasma (PPP) | Concentration-dependent inhibition of thrombin generation parameters.[10][11][13] | [10][11][13] |
Experimental Protocols
The following are detailed protocols for commonly used in vitro thrombosis models to evaluate the effects of edoxaban.
Protocol 1: Tissue Factor-Induced Platelet Aggregation Assay
This protocol is based on the methodology described by Morishima et al. (2016).[6]
1. Materials:
-
This compound
-
Human platelet-rich plasma (PRP)
-
Tissue factor reagent (e.g., Dade Innovin or RecombiPlasTin)
-
Saline or appropriate vehicle control
-
Platelet aggregometer
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and make serial dilutions to achieve the desired final concentrations.
-
Prepare PRP from freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Pre-warm the PRP samples to 37°C for 10 minutes in the aggregometer cuvettes with a stir bar.
-
Add edoxaban or vehicle control to the PRP and incubate for a specified period (e.g., 5 minutes).
-
Initiate platelet aggregation by adding the tissue factor reagent.
-
Monitor the change in light transmittance for a set duration (e.g., 10-15 minutes) to measure the extent of platelet aggregation.
-
Calculate the percentage of aggregation inhibition for each edoxaban concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
Protocol 2: Thromboelastography (TEG) Assay
This protocol provides a general guideline for assessing the effect of edoxaban on whole blood coagulation using TEG.
1. Materials:
-
This compound
-
Freshly drawn human whole blood (citrated)
-
TEG analyzer (e.g., TEG® 5000)
-
Kaolin activator
-
0.2 M CaCl₂
2. Procedure:
-
Prepare stock solutions of edoxaban as described in Protocol 1.
-
Spike aliquots of whole blood with different concentrations of edoxaban or vehicle control.
-
Pipette the kaolin-activated whole blood sample into the TEG cup.
-
Initiate the assay by adding CaCl₂ to recalcify the blood.
-
Run the TEG analysis according to the manufacturer's instructions.
-
Record the key TEG parameters, including:
-
R time (Reaction time): Time to initial fibrin formation.
-
K time (Kinetics time): Time to achieve a certain clot firmness.
-
Alpha angle (α-angle): Rate of clot formation.
-
Maximum Amplitude (MA): Overall clot strength.
-
-
Analyze the data to determine the concentration-dependent effects of edoxaban on these parameters.
Protocol 3: Microfluidic Thrombosis Model
This protocol outlines a general approach for evaluating edoxaban's effect on thrombus formation under flow conditions.
1. Materials:
-
This compound
-
Freshly drawn human whole blood (anticoagulated with a thrombin inhibitor like hirudin or corn trypsin inhibitor for specific applications)
-
Microfluidic device with channels coated with a thrombogenic substrate (e.g., collagen and tissue factor)
-
Syringe pump
-
Fluorescence microscope with a camera
-
Fluorescently labeled antibodies (e.g., against platelets or fibrin)
2. Procedure:
-
Prepare stock solutions of edoxaban.
-
Spike whole blood with edoxaban or vehicle control. The blood can be pre-labeled with fluorescent antibodies.
-
Prime the microfluidic device with a suitable buffer.
-
Perfuse the edoxaban-treated or control blood through the microfluidic channels at a defined shear rate (arterial or venous) using the syringe pump.
-
Record time-lapse images of thrombus formation on the thrombogenic surface using the fluorescence microscope.
-
Quantify thrombus formation by measuring parameters such as surface area coverage, thrombus volume, and occlusion time.
-
Compare the results between edoxaban-treated and control samples to assess the inhibitory effect on thrombus formation under flow.
Logical Relationships and Pathways
Conclusion
This compound is a potent and selective inhibitor of Factor Xa, demonstrating significant anticoagulant and antithrombotic effects in a variety of in vitro models. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize edoxaban as a tool to investigate the complex mechanisms of thrombosis and to evaluate its potential in antithrombotic drug discovery and development. The use of standardized in vitro models is crucial for obtaining reliable and reproducible data to further our understanding of this important class of anticoagulants.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Edoxaban Tosylate? [synapse.patsnap.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edoxaban affects TRAP-dependent platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements [frontiersin.org]
Application Note: High-Throughput Quantification of Edoxaban in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Edoxaban tosylate monohydrate in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 column followed by detection using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of edoxaban concentrations in plasma.
Introduction
Edoxaban is a potent, orally bioavailable, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] It is widely prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of venous thromboembolism.[1][4] Accurate and reliable quantification of edoxaban in plasma is crucial for pharmacokinetic assessments and for ensuring therapeutic efficacy and safety in certain clinical scenarios. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, specificity, and precision.[5][6] This application note provides a detailed protocol for a validated LC-MS/MS method for edoxaban quantification in human plasma.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Edoxaban-d6 (Internal Standard, IS)[5]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate
-
Ultrapure Water
-
Human Plasma (Drug-free)
Sample Preparation
A simple and rapid protein precipitation method is employed for plasma sample preparation.[5][6]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of internal standard working solution (e.g., Edoxaban-d6 in methanol).
-
Vortex for 10 seconds.
-
Add 375 µL of acetonitrile containing 1% formic acid to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 analytical column.
| Parameter | Condition |
| Column | C18 Column (e.g., Chromolith C18, 100 mm x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Isocratic or Gradient elution can be optimized. A typical isocratic condition is 70:30 (Methanol: 0.1% Formic Acid).[7][8] |
| Flow Rate | 0.80 mL/min[7][8] |
| Column Temperature | 40°C |
| Injection Volume | 1-20 µL[5][9] |
| Run Time | 3-7 minutes[5][10] |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 400-550°C |
| MRM Transitions | Analyte |
| Edoxaban | |
| Edoxaban-d6 (IS) | |
| Collision Gas | Argon |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of edoxaban in human plasma.
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.[11]
| Parameter | Result |
| Linearity Range | 1.0 - 200 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[6] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | >85%[6] |
| Matrix Effect | Minimal and compensated by the internal standard. |
Sample Analysis
The validated method was successfully applied to determine the plasma concentrations of edoxaban in various studies. The chromatograms showed no significant interfering peaks from endogenous plasma components at the retention times of edoxaban and the internal standard.
Protocol Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Edoxaban in plasma.
Conclusion
This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of edoxaban in human plasma. The protein precipitation sample preparation method is efficient and suitable for high-throughput analysis. The method exhibits excellent sensitivity, precision, and accuracy, making it a valuable tool for researchers, scientists, and drug development professionals in the field of anticoagulation therapy.
Signaling Pathway (Factor Xa Inhibition)
Edoxaban directly inhibits Factor Xa, a key component of the coagulation cascade, thereby preventing the conversion of prothrombin to thrombin. This ultimately leads to the inhibition of fibrin clot formation.
References
- 1. This compound BP EP USP CAS 1229194-11-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C31H40ClN7O8S2 | CID 25022378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Assay for the Therapeutic Drug Monitoring of Edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 11. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Separation of Edoxaban and its Impurities: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Edoxaban tosylate monohydrate, achieving optimal HPLC separation is critical for accurate analysis and quality control. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the chromatographic analysis of Edoxaban and its related impurities.
Troubleshooting Common HPLC Issues
This section addresses specific problems that may arise during the HPLC analysis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Causes | Solutions |
| Peak Tailing | - Secondary interactions between the analyte and the column's stationary phase. - Presence of active sites on the silica backbone of the column. - Inappropriate mobile phase pH. - Column contamination or degradation. | - Use a base-deactivated column or a column with end-capping. - Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Flush the column with a strong solvent or replace it if necessary. |
| Peak Fronting | - Sample overload. - Sample solvent is stronger than the mobile phase. - Poorly packed column bed. | - Reduce the concentration of the sample being injected. - Dissolve the sample in the mobile phase or a weaker solvent. - If the problem persists with a new column, consider a different column brand or packing material. |
| Ghost Peaks | - Contamination in the injection system, solvent, or glassware. - Carryover from a previous injection. - Impurities in the mobile phase. | - Run a blank injection of the mobile phase to identify the source of the peak. - Thoroughly clean the injector and sample vials. - Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step in the injection sequence. |
| Baseline Noise or Drift | - Air bubbles in the detector or pump. - Contaminated mobile phase or detector cell. - Fluctuations in pump pressure. - Lamp degradation in the UV detector. | - Degas the mobile phase thoroughly. - Flush the system with a strong, clean solvent. - Check for leaks in the pump and fittings. - Check the detector lamp's energy and replace it if it's low. |
| Poor Resolution Between Edoxaban and Impurities | - Suboptimal mobile phase composition. - Inappropriate column chemistry. - Gradient elution program is not optimized. | - Adjust the organic-to-aqueous ratio in the mobile phase. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). - Try a column with a different stationary phase (e.g., C8, Phenyl). - Modify the gradient slope, initial, and final conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound?
A1: Edoxaban impurities can originate from the synthesis process, degradation, or storage. Common impurities include stereoisomers, process-related impurities, and degradation products formed under stress conditions like acid/base hydrolysis and oxidation. Some known impurities include various isomeric forms (e.g., (SSS)-isomer, (SSR)-isomer, (SRR)-isomer) and oxidative degradation products like di-N-oxide and N-oxide impurities.[1][2]
Q2: Which type of HPLC column is most suitable for separating Edoxaban and its impurities?
A2: Reversed-phase columns, particularly C18 columns, are widely used and have proven effective for the separation of Edoxaban and its impurities. For specific challenges, such as separating stereoisomers, a chiral column may be necessary.[3][4] The choice of column will also depend on the specific impurities being targeted.
Q3: How can I improve the separation of closely eluting impurities?
A3: To improve the resolution of closely eluting peaks, you can try several approaches:
-
Optimize the mobile phase: Adjusting the pH, buffer strength, and the ratio of organic solvent to aqueous buffer can significantly impact selectivity.
-
Modify the gradient: A shallower gradient can increase the separation between peaks.
-
Change the organic modifier: Switching between acetonitrile and methanol can alter the elution order.
-
Lower the flow rate: This can increase column efficiency.
-
Try a different column: A column with a different stationary phase or a smaller particle size can provide better resolution.
Q4: What is a suitable detection wavelength for Edoxaban and its impurities?
A4: A common detection wavelength for Edoxaban is around 290 nm, which corresponds to one of its absorption maxima.[5] However, it is advisable to run a UV scan of both Edoxaban and its impurities to determine the optimal wavelength for simultaneous detection.
Experimental Protocols
Below are examples of HPLC methodologies that can be used as a starting point for the analysis of this compound.
Method 1: Isocratic RP-HPLC for Edoxaban Assay
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Triethylamine buffer (pH 5.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
This method is a simple isocratic method suitable for the routine quantification of Edoxaban in solid dosage forms.[6][7]
Method 2: Stability-Indicating Gradient RP-HPLC
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | 10 mM dipotassium hydrogen phosphate (pH 7.0) |
| Mobile Phase B | n-Propanol: Acetonitrile (20:30 v/v) |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
This gradient method is designed to separate Edoxaban from its stereoisomeric impurities.[8]
Visualizing Experimental and Troubleshooting Workflows
To further aid in understanding the experimental and troubleshooting processes, the following diagrams illustrate key workflows.
Caption: A typical experimental workflow for the HPLC analysis of Edoxaban.
Caption: A logical workflow for troubleshooting common HPLC problems.
References
- 1. allmpus.com [allmpus.com]
- 2. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goldncloudpublications.com [goldncloudpublications.com]
- 5. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ace.as-pub.com [ace.as-pub.com]
Edoxaban tosylate monohydrate stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of edoxaban tosylate monohydrate during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. The drug product has a proposed shelf life of 36 months when stored at 25°C and 60% relative humidity (RH).[1]
Q2: What are the main degradation pathways for this compound?
Based on forced degradation studies, this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. It is relatively stable under thermal and photolytic stress. The primary degradation pathways identified are hydrolysis of the amide bonds and oxidation of the molecule.
Q3: Are there any known degradation products of this compound?
Yes, several degradation products (DPs) have been identified in forced degradation studies. Under acidic and alkaline hydrolysis, two major degradation products, designated as DP-I and DP-II, have been isolated and characterized. Oxidative stress can lead to the formation of N-oxide impurities.
Q4: How can I monitor the stability of my this compound samples?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometry detection, is essential for monitoring the stability of your samples. These methods can separate the parent compound from its degradation products, allowing for accurate quantification of any degradation.
Q5: What might cause unexpected peaks in my chromatogram when analyzing this compound?
Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation: If the sample has been stored improperly or for an extended period, the unexpected peaks may correspond to degradation products.
-
Contamination: The sample, solvent, or HPLC system may be contaminated.
-
Matrix Effects: If you are analyzing a formulated product, excipients or other components of the matrix may be interfering with the analysis.
It is recommended to run a blank (solvent only), a standard of this compound, and your sample to identify the source of the unexpected peaks.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased assay value over time | Degradation of this compound. | Verify storage conditions (temperature, humidity, light exposure). Ensure the use of a validated stability-indicating analytical method to accurately quantify the parent compound and its degradants. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Compare the retention times with those of known degradation products if standards are available. Review the storage and handling procedures of the sample. |
| Inconsistent stability results between batches | Variability in the purity of the initial material or differences in storage conditions. | Ensure consistent and well-controlled storage conditions for all batches. Perform initial purity analysis on all new batches of this compound. |
| Precipitation of the compound in solution | Poor solubility or supersaturation of the solution. | Verify the solubility of this compound in the chosen solvent. Consider using a different solvent or adjusting the concentration. Gentle warming and sonication may help in dissolving the compound. |
Quantitative Data on Stability
The following tables summarize the results from forced degradation studies. Specific quantitative data from long-term stability studies detailing the percentage of individual degradation products is often part of the manufacturer's confidential data submitted for regulatory approval and is not extensively available in the public domain.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observation |
| Acidic Hydrolysis | 1N HCl at 60°C | Significant degradation observed. |
| Alkaline Hydrolysis | 0.001N NaOH at 60°C | Significant degradation observed. |
| Oxidative Degradation | 3% H₂O₂ at 60°C | Significant degradation observed. |
| Thermal Degradation | 105°C for 2 hours | No significant degradation. |
| Photolytic Degradation | Exposure to UV light | No significant degradation. |
Experimental Protocols
1. Stability-Indicating RP-HPLC Method
This protocol is a representative example for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M sodium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 70:30 (v/v) aqueous to organic.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration.
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The retention time and peak area are used to identify and quantify edoxaban and its degradation products.
2. Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve the sample in 1N HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve the sample in 0.001N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at a specified temperature (e.g., 60°C) for a defined period.
-
Thermal Degradation: Keep the solid sample in a hot air oven at a high temperature (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose the solid sample to UV light of a specific wavelength and intensity for a defined period.
Visualizations
References
Technical Support Center: Edoxaban Tosylate Monohydrate Analytical Methods
Welcome to the technical support center for analytical methods of Edoxaban tosylate monohydrate. This guide provides troubleshooting assistance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) & Ultra-Performance Liquid Chromatography (UPLC)
Question: I am observing peak tailing for the Edoxaban peak in my RP-HPLC analysis. What are the possible causes and solutions?
Answer:
Peak tailing for Edoxaban can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Secondary Silanol Interactions: Residual silanol groups on the C18 column can interact with the basic nitrogen atoms in the Edoxaban molecule, leading to tailing.
-
Solution:
-
Ensure the mobile phase pH is appropriately controlled. A pH of around 3.0 to 4.0, adjusted with an acid like orthophosphoric acid or glacial acetic acid, can help suppress the ionization of silanol groups.[1][2]
-
Consider using a column with end-capping or a base-deactivated stationary phase (e.g., Qualisil BDS C18).[3]
-
The addition of a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.2%) can also minimize these interactions.[4]
-
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak asymmetry.
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing.
-
Solution:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).
-
If the problem persists, replace the column with a new one of the same type.
-
-
Question: My retention time for Edoxaban is shifting between injections. What should I check?
Answer:
Retention time shifts can indicate a lack of system stability. Here are the common causes and their solutions:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause of retention time drift.
-
Solution:
-
Ensure the mobile phase is prepared fresh daily and is well-mixed.
-
Use a high-precision graduated cylinder or volumetric flasks for accurate measurement of solvents.
-
Degas the mobile phase thoroughly before use to prevent bubble formation in the pump.
-
-
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.
-
Pump and Flow Rate Issues: An unstable flow rate from the HPLC pump will directly impact retention times.
-
Solution:
-
Check for leaks in the pump and connections.
-
Prime the pump to remove any air bubbles.
-
Perform a flow rate calibration to ensure accuracy.
-
-
Question: I am seeing poor resolution between Edoxaban and its degradation products in a stability-indicating method. How can I improve this?
Answer:
Achieving good resolution is critical for stability-indicating assays. Consider the following adjustments:
-
Mobile Phase Optimization: The organic-to-aqueous ratio in the mobile phase significantly impacts resolution.
-
Gradient Elution: If isocratic elution is insufficient, a gradient method can provide better separation of complex mixtures.
-
Solution: Develop a gradient program that starts with a lower organic phase concentration and gradually increases it. This will help in eluting more retained degradation products with better peak shapes.[1]
-
-
Column Selection: The choice of stationary phase can have a profound effect on selectivity.
-
Solution:
-
Try a column with a different C18 chemistry or a different stationary phase altogether (e.g., phenyl-hexyl).
-
A longer column or a column with a smaller particle size can provide higher efficiency and better resolution.
-
-
UV-Visible Spectrophotometry
Question: The absorbance readings for my Edoxaban standards are not consistent. What could be the issue?
Answer:
Inconsistent absorbance readings in UV-spectrophotometry can stem from several sources:
-
Solvent and Blank Issues: The solvent used can significantly influence the absorbance.
-
Solution:
-
Use HPLC-grade methanol or a suitable solvent in which Edoxaban is freely soluble.
-
Always use the same batch of solvent for preparing the blank and the sample solutions.
-
Ensure the cuvettes are clean and free from scratches. Use the same cuvette for the blank and samples, or use a matched pair.
-
-
-
Instrument Instability: Fluctuations in the lamp output or detector response can cause variability.
-
Solution:
-
Allow the spectrophotometer to warm up for the recommended time before taking measurements.
-
Perform a system check or calibration as per the instrument's manual.
-
-
-
Inaccurate dilutions: Errors in preparing the standard solutions will lead to inconsistent readings.
-
Solution: Use calibrated volumetric flasks and pipettes for all dilutions. Prepare a fresh stock solution and perform serial dilutions carefully.
-
Frequently Asked Questions (FAQs)
What are the typical wavelength maxima (λmax) for the UV analysis of this compound?
The reported λmax for this compound is generally in the range of 289 nm to 291.2 nm.[3][7][8]
What are the common mobile phases used for the RP-HPLC analysis of Edoxaban?
Commonly used mobile phases are mixtures of an aqueous buffer and an organic solvent. Examples include:
-
0.01 M sodium acetate buffer (pH 4.0) and acetonitrile (70:30, v/v).[2][3]
-
0.1 M K2HPO4 and Methanol (65:35, v/v).[9]
-
Acetonitrile and 0.2% TEA in water (pH adjusted to 3 with OPA) (65:35 % v/v).[4]
-
Acetonitrile and water (50:50, v/v).[8]
What are the key validation parameters to consider for an Edoxaban analytical method according to ICH guidelines?
According to ICH guidelines, the key validation parameters include:
-
Accuracy: The closeness of the test results to the true value.[5][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.[5][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5][10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][10]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][10]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Data Presentation
Table 1: Summary of HPLC Method Parameters for Edoxaban Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Qualisil BDS C18 (250mm x 4.6mm, 5µm)[3] | Hypersil BDS C18[9] | LC-GC Qualisil gold C18 (250 X 4.6 mm, 5µ)[4] | Shimpack C18 (250mm×4.6 mm, 5µm)[8] |
| Mobile Phase | 0.01 M Sodium Acetate (pH 4.0) : Acetonitrile (70:30)[3] | 0.1 M K2HPO4 : Methanol (65:35)[9] | Acetonitrile : 0.2% TEA in water (pH 3) (65:35)[4] | Acetonitrile : Water (50:50)[8] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[9] | 1.0 mL/min[4] | 1.0 mL/min[8] |
| Detection (UV) | 290 nm[3] | 245 nm[9] | 260 nm[4] | 291 nm[8] |
| Retention Time | Not Specified | Not Specified | Not Specified | 5.514 min[8] |
| Linearity Range | Not Specified | Not Specified | 2-25 µg/mL[4] | 8-80 µg/mL[8] |
| LOD | 0.2 µg/mL[3] | 1.5 ng/mL (Spectrofluorimetric)[9] | 0.46 µg/mL[4] | Not Specified |
| LOQ | 0.5 µg/mL[3] | 4.5 ng/mL (Spectrofluorimetric)[9] | 1.40 µg/mL[4] | Not Specified |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of Edoxaban
This protocol is based on a validated stability-indicating RP-HPLC method.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
-
Qualisil BDS C18 column (250 mm × 4.6 mm, 5 µm).[3]
-
Analytical balance, pH meter, and sonicator.
2. Reagents and Materials:
-
This compound reference standard.
-
Sodium acetate (analytical grade).
-
Acetonitrile (HPLC grade).
-
Glacial acetic acid (analytical grade).
-
Water (HPLC grade).
3. Mobile Phase Preparation:
-
Prepare a 0.01 M sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC grade water.
-
Adjust the pH of the buffer to 4.0 with glacial acetic acid.[2]
-
Mix the buffer and acetonitrile in a ratio of 70:30 (v/v).[2]
-
Degas the mobile phase by sonication for 15 minutes.[2]
4. Standard Solution Preparation:
-
Accurately weigh 10 mg of Edoxaban reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to get a concentration of 1000 µg/mL.
-
From this stock solution, prepare working standards of desired concentrations by serial dilution with the mobile phase.
5. Chromatographic Conditions:
-
Column: Qualisil BDS C18 (250 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: 0.01 M Sodium Acetate (pH 4.0) : Acetonitrile (70:30).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 28°C.[3]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 290 nm.[3]
6. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions and record the chromatograms.
-
Quantify Edoxaban based on the peak area.
Protocol 2: UV-Visible Spectrophotometric Method for Edoxaban
This protocol describes a simple and rapid method for the quantification of Edoxaban.
1. Instrumentation:
-
Double beam UV-Visible Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
This compound reference standard.
-
Methanol (HPLC grade).
3. Standard Solution Preparation:
-
Prepare a stock solution of Edoxaban (1000 µg/mL) by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol.
-
From the stock solution, prepare a series of working standards in the concentration range of 2-10 µg/mL by diluting with methanol.[12]
4. Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use methanol as the blank.
-
Record the absorbance of each standard solution at the λmax of 291.2 nm.
-
Plot a calibration curve of absorbance versus concentration.
5. Sample Analysis:
-
Prepare the sample solution in methanol to obtain a concentration within the linearity range.
-
Measure the absorbance of the sample solution at 291.2 nm.
-
Determine the concentration of Edoxaban in the sample from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing issues.
Caption: General experimental workflow for HPLC analysis of Edoxaban.
References
- 1. asianpubs.org [asianpubs.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. wjpr.net [wjpr.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. | Applied Chemical Engineering [ace.as-pub.com]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. Development and validation of a novel Spectrofluorimetric method of oral anticoagulant Edoxaban via derivatization with 9-fluorenyl methyl chloroformate: green assessment of the method by Eco-Scale and ComplexGAPI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 11. tianjindaxuexuebao.com [tianjindaxuexuebao.com]
- 12. wjpps.com [wjpps.com]
Navigating Edoxaban Tosylate Monohydrate in Your Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering interference from Edoxaban tosylate monohydrate in various biological assays. Edoxaban, a direct inhibitor of Factor Xa (FXa), can significantly impact coagulation-based and other related assays, leading to potential misinterpretation of experimental results. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: How does Edoxaban interfere with routine coagulation assays?
A1: Edoxaban directly inhibits Factor Xa, a critical enzyme in the coagulation cascade. This inhibition leads to a concentration-dependent prolongation of clotting times in several standard assays.[1][2] Specifically:
-
Prothrombin Time (PT): Edoxaban prolongs PT, but the extent of this prolongation can vary significantly depending on the thromboplastin reagent used.[1][3]
-
Activated Partial Thromboplastin Time (aPTT): aPTT is also prolonged by Edoxaban in a concentration-dependent manner, though it is generally less sensitive than PT.[1][3] The variability between different aPTT reagents is less pronounced compared to PT reagents.[1]
-
Thrombin Time (TT): Edoxaban is a weak inhibitor of thrombin and typically only prolongs the thrombin time at suprapharmacologic concentrations, not at on-therapy levels.[3]
Q2: Can I use a normal PT or aPTT to rule out the presence of Edoxaban?
A2: No, a normal PT or aPTT result does not reliably exclude the presence of clinically significant levels of Edoxaban.[3] These assays may not be sensitive enough to detect low on-therapy concentrations of the drug.[3]
Q3: Which assay is recommended for quantifying Edoxaban concentration?
A3: Chromogenic anti-Xa assays are the preferred method for measuring Edoxaban plasma concentrations.[3][4] These assays demonstrate a linear correlation with Edoxaban levels over a broad range of concentrations.[2][3] However, variability may increase at concentrations above the on-therapy range (>200–300 ng/mL).[3]
Q4: How does Edoxaban affect platelet aggregation assays?
A4: Edoxaban can indirectly inhibit platelet aggregation. By inhibiting FXa, it reduces the generation of thrombin, a potent platelet activator.[5][6] Studies have shown that thrombin-induced platelet aggregation is significantly lower in the presence of Edoxaban.[6][7]
Q5: Does Edoxaban interfere with thrombophilia testing?
A5: Yes, Edoxaban can significantly interfere with several clot-based thrombophilia assays.[4][8] This can lead to:
-
Lupus Anticoagulant (LA) testing: False-positive results can occur.[4]
-
Protein S and Protein C activity assays: Clot-based assays can show falsely elevated results, potentially masking a deficiency.[4][8] Immunological assays for these proteins are not affected.[4]
-
Antithrombin (AT) activity assays: FXa-based AT assays can yield falsely high results.[2] Assays based on thrombin inhibition are not affected.[2]
-
Activated Protein C Resistance (APC-R): Edoxaban can interfere with this test.[4]
Troubleshooting Guides
Issue 1: Unexpectedly prolonged clotting times in PT or aPTT assays.
-
Possible Cause: Presence of Edoxaban in the sample.
-
Troubleshooting Steps:
-
Review Sample History: Determine if the sample is from a subject exposed to Edoxaban or other direct FXa inhibitors.
-
Quantify Edoxaban: Use a chromogenic anti-Xa assay to measure the specific concentration of Edoxaban.[3][4]
-
Use Insensitive Reagents (with caution): If qualitative assessment is the goal, be aware that different PT and aPTT reagents have varying sensitivities to Edoxaban.[1][3] However, this is not a reliable method for quantification.
-
Consider Alternative Assays: For assessing overall coagulation potential, a Thrombin Generation Assay (TGA) can provide more detailed information than traditional clotting tests and is highly sensitive to Edoxaban.[1]
-
Issue 2: Inconsistent or unreliable results in thrombophilia testing.
-
Possible Cause: Interference from Edoxaban.
-
Troubleshooting Steps:
-
Timing of Sample Collection: If feasible and ethically permissible, collect samples when the Edoxaban concentration is at its trough level.[4]
-
Utilize Non-clot-based Assays: Whenever possible, use immunological (antigen-based) assays for Protein S and Protein C, as these are not affected by Edoxaban.[4] For Antithrombin, use a thrombin-based activity assay.[2]
-
DOAC-Neutralizing Agents: Consider the use of commercially available agents designed to remove DOACs from plasma samples before performing clot-based assays. However, the effectiveness of these agents should be validated in your specific experimental setup.
-
Interpret with Caution: If clot-based assays must be used in the presence of Edoxaban, results should be interpreted with extreme caution, acknowledging the potential for false-positive or falsely elevated results.[4][8]
-
Quantitative Data Summary
The following tables summarize the concentration-dependent effects of Edoxaban on various coagulation assays.
Table 1: Effect of Edoxaban on Prothrombin Time (PT) with Different Reagents
| PT Reagent | Edoxaban Concentration to Double PT (CT₂) (µg/L) |
| Quick PT Reagent 1 | 329 |
| Quick PT Reagent 2 | 717 |
| Owren PT Reagent 1 | 1601 |
| Owren PT Reagent 2 | 2505 |
| Data adapted from studies showing variability between PT reagents. The sensitivity of PT to edoxaban varies based on the thromboplastin reagent.[2][3] |
Table 2: Effect of Edoxaban on Activated Partial Thromboplastin Time (aPTT) with Different Reagents
| aPTT Reagent | Edoxaban Concentration to Double aPTT (CT₂) (µg/L) |
| Reagent A | 539 |
| Reagent B | 758 |
| The aPTT is less sensitive to edoxaban than the PT.[2][3] |
Table 3: Sensitivity of Thrombin Generation Assay (TGA) Parameters to Edoxaban
| TGA Parameter (in PPP) | IC₅₀ (µmol/L) |
| mRate (Mean Rate of Thrombin Generation) | 0.047 |
| Lag Time (doubling) | 0.139 |
| ttPeak (Time to Peak) (doubling) | 0.188 |
| Peak Thrombin (50% inhibition) | 0.188 |
| The Thrombin Generation Assay is more sensitive to edoxaban than PT and aPTT.[1] |
Experimental Protocols
Prothrombin Time (PT) Assay
-
Principle: Measures the time for clot formation after the addition of thromboplastin (tissue factor) and calcium to plasma, assessing the extrinsic and common coagulation pathways.
-
Methodology:
-
Sample Preparation: Use citrated platelet-poor plasma (PPP).
-
Reagent Preparation: Reconstitute the chosen PT reagent according to the manufacturer's instructions.
-
Assay Procedure: a. Pre-warm an aliquot of PPP to 37°C. b. Add the pre-warmed PT reagent to the plasma sample. c. Simultaneously start a timer and record the time until a fibrin clot is formed. This can be done manually or using an automated coagulometer.
-
-
Note on Edoxaban: The choice of PT reagent will significantly impact the degree of prolongation observed in the presence of Edoxaban.[1][3]
Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: Measures the time for clot formation after the addition of a contact activator, phospholipids, and calcium to plasma, assessing the intrinsic and common coagulation pathways.
-
Methodology:
-
Sample Preparation: Use citrated platelet-poor plasma (PPP).
-
Reagent Preparation: Reconstitute the chosen aPTT reagent according to the manufacturer's instructions.
-
Assay Procedure: a. Pre-warm an aliquot of PPP to 37°C. b. Add the aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate for a specified time (e.g., 3-5 minutes) at 37°C. c. Add pre-warmed calcium chloride to initiate the reaction and start a timer. d. Record the time until a fibrin clot is formed.
-
-
Note on Edoxaban: The aPTT is less sensitive than PT to Edoxaban, but will still show a concentration-dependent prolongation.[1][3]
Chromogenic Anti-Xa Assay
-
Principle: This assay measures the amount of residual Factor Xa after incubation with a plasma sample containing an FXa inhibitor. The residual FXa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the inhibitor concentration.
-
Methodology:
-
Sample Preparation: Use citrated platelet-poor plasma (PPP).
-
Assay Procedure (General Steps): a. A known amount of excess Factor Xa is added to the plasma sample. b. The sample is incubated, allowing the anti-Xa in the plasma (in this case, Edoxaban) to inhibit the Factor Xa. c. A chromogenic substrate specific for Factor Xa is added. d. The residual Factor Xa cleaves the substrate, releasing a colored compound. e. The color intensity is measured spectrophotometrically (e.g., at 405 nm) and is inversely proportional to the Edoxaban concentration.
-
Calibration: A standard curve is generated using calibrators with known concentrations of Edoxaban to accurately quantify the drug concentration in the test sample.
-
-
Note: It is crucial to use Edoxaban-specific calibrators for accurate quantification.[3]
Light Transmission Aggregometry (LTA)
-
Principle: Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Methodology:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by differential centrifugation.
-
Instrument Setup: Calibrate the aggregometer using PRP (for 0% transmission) and PPP (for 100% transmission).
-
Assay Procedure: a. Place a cuvette with PRP in the aggregometer and allow it to stabilize at 37°C with constant stirring. b. Add a platelet agonist (e.g., thrombin, TRAP, ADP, collagen). c. Record the change in light transmission over time as platelets aggregate.
-
-
Note on Edoxaban: When investigating the effects of Edoxaban, thrombin or Thrombin Receptor Activating Peptide (TRAP) are relevant agonists to use, as Edoxaban's primary effect on aggregation is through the reduction of thrombin generation.[6][7]
Visualizations
Caption: The Coagulation Cascade and the Site of Action of Edoxaban.
Caption: General Experimental Workflow for Assessing Hemostasis.
References
- 1. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Anti-Xa Assays [practical-haemostasis.com]
- 6. Effect on Plasma Protein S Activity in Patients Receiving the Factor Xa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 8. Prothrombinase-Induced Clotting Time to Measure Drug Concentrations of Rivaroxaban, Apixaban, and Edoxaban in Clinical Practice: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Edoxaban Tosylate Monohydrate Dissolution for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the dissolution rate of Edoxaban tosylate monohydrate in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low dissolution rate for this compound in my in vitro experiments?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it inherently possesses both low solubility and low permeability.[1][2] Its solubility is also pH-dependent, decreasing as the pH increases.[1][3] In neutral or basic aqueous environments, its solubility is significantly reduced, which can lead to slow and incomplete dissolution in many standard in vitro buffer systems.[4]
Q2: What are the primary strategies to enhance the dissolution rate of Edoxaban for in vitro studies?
A2: Several methods can be employed to improve the dissolution of this compound. The most common and effective approaches include:
-
pH Adjustment: Utilizing acidic buffers can enhance solubility.
-
Co-solvents: Incorporating organic solvents miscible with water can significantly increase solubility.
-
Solid Dispersions: Dispersing Edoxaban in a hydrophilic carrier can improve its dissolution profile.[4][5][6][7]
-
Use of Surfactants: Surfactants can aid in wetting the drug particles and forming micelles to increase solubility.[5][8]
-
Nanosuspension Technology: Reducing the particle size to the nanometer range increases the surface area for dissolution.[9][10]
-
Complexation: Forming inclusion complexes with cyclodextrins can enhance aqueous solubility.[6][11]
Q3: How does pH affect the solubility of this compound?
A3: this compound's solubility is highly dependent on pH. It is more soluble in acidic conditions and its solubility decreases as the pH rises.[1] It is slightly soluble in a pH range of 3 to 5, very slightly soluble at pH 6 to 7, and practically insoluble at a pH of 8 to 9.[3] Therefore, for in vitro dissolution studies, using a buffer with a lower pH (e.g., pH 1.2 to 4.5) is recommended to achieve better dissolution.
Q4: Can surfactants be used to improve Edoxaban's dissolution, and which ones are effective?
A4: Yes, surfactants can effectively enhance the dissolution of poorly water-soluble drugs like Edoxaban by reducing surface tension and facilitating micellar solubilization.[8][12] Nonionic surfactants such as Poloxamers and Polysorbates are often used.[8] For instance, a study on Edoxaban solid dispersions found that a blend including Poloxamer 188 significantly improved its solubility and dissolution rate.[4]
Troubleshooting Guides
Issue 1: Inconsistent or slow dissolution in standard phosphate buffer (pH 6.8 or 7.4).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility at neutral/basic pH | Switch to an acidic dissolution medium (e.g., 0.1 N HCl, acetate buffer pH 4.5). | Increased dissolution rate and extent due to higher solubility of Edoxaban at lower pH.[1] |
| Poor wettability of the drug powder | Add a low concentration of a suitable surfactant (e.g., 0.1-1% Polysorbate 80 or Sodium Lauryl Sulfate) to the dissolution medium.[8][12] | Improved wetting of the drug particles, leading to a faster and more consistent dissolution rate. |
| Drug particle aggregation | Gently sonicate the dissolution medium after adding the drug to break up agglomerates. | More uniform dispersion of particles, exposing a larger surface area for dissolution. |
Issue 2: Limited solubility even with pH adjustment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Approaching solubility limit in aqueous media | Introduce a co-solvent. A mixture of acetonitrile and water (e.g., 1:1 v/v) has been shown to dramatically increase the solubility of this compound.[13][14] | A significant increase in the amount of Edoxaban that can be dissolved in the medium. |
| Crystalline nature of the drug resists dissolution | Prepare a solid dispersion of Edoxaban with a hydrophilic polymer (e.g., PEG-8000, PVP-K-30).[4] | The drug is dispersed in an amorphous state within the carrier, leading to a faster dissolution rate.[5] |
| Insufficient energy to overcome crystal lattice | Consider creating a nanosuspension of Edoxaban. This involves wet milling or high-pressure homogenization to reduce particle size.[9][10] | A significant increase in surface area leads to a much faster dissolution rate. |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents at Room Temperature
| Solvent | Solubility (g/kg of solution) | Reference |
| Water | 2.7 | [13][14] |
| Acetonitrile | 0.56 | [13][14] |
| Acetonitrile/Water (1:1) | 100.2 | [13][14] |
| Ethanol | 1.29 | [14] |
| Ethanol/Water (1:1) | 23.9 | [14] |
| Acetone/Water (1:1) | 33 | [13][14] |
| Dioxane/Water (1:1) | 31 | [13][14] |
Table 2: Impact of Solid Dispersion Carriers on Edoxaban Dissolution
| Carrier System | Method | Key Finding | Reference |
| PEG-8000, PVP-K-30, and Poloxamer 188 blend | Microwave-induced fusion | Best enhancement in solubility and dissolution rate among various PEGs, PVPs, and Poloxamers.[4] | [4] |
| Polyethylene Glycol 6000 | Melt process | Significantly improved in vitro dissolution in phosphate buffer pH 6.8. Increasing carrier concentration (up to 1:4 drug-to-carrier ratio) increased the dissolution rate.[15] | [15] |
| Hydroxypropyl cellulose (HPC) with an organic acid | Spray-drying | Improved solubility and dissolution in a wide pH range.[16] | [16] |
Experimental Protocols
Protocol 1: Preparation of Edoxaban Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Accurately weigh this compound and the chosen hydrophilic carrier (e.g., PEG 4000, PEG 6000) in the desired ratio (e.g., 1:1, 1:2, 1:4).[4]
-
Dissolve both components in a suitable solvent, such as ethanol, in a round-bottom flask.[4]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C).[4]
-
Drying: Place the resulting solid mass in a vacuum oven at room temperature for 48 hours to remove any residual solvent.[4]
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a sieve (e.g., #60) to obtain a uniform particle size.[4]
-
Storage: Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Prepare the desired dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8).[15]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Rotation Speed: Set the paddle rotation speed to 50 rpm.[2]
-
Sample Introduction: Introduce a precisely weighed amount of this compound or its formulation into each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved Edoxaban using a validated analytical method, such as HPLC.
Visualizations
Caption: Workflow for troubleshooting poor Edoxaban dissolution.
Caption: Mechanism of dissolution enhancement by solid dispersion.
References
- 1. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Improvement of Dissolution Characteristics of Edoxaban through Solid Dispersion Technique | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 8. brieflands.com [brieflands.com]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijhsr.org [ijhsr.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. WO2018083213A1 - Preparation and purification processes of this compound - Google Patents [patents.google.com]
- 14. EP3318568A1 - Preparation process of this compound - Google Patents [patents.google.com]
- 15. zenodo.org [zenodo.org]
- 16. KR20200079957A - Oral pharmaceutical composition containing edoxaban as an active ingredient and the preparation method for the same - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Bioequivalence of Edoxaban Tosylate Monohydrate Formulations
For researchers, scientists, and drug development professionals, establishing the bioequivalence of different formulations of a drug is a critical step in the generic drug approval process. This guide provides an objective comparison of the bioequivalence between a generic (test) and a branded (reference) formulation of Edoxaban tosylate monohydrate, a direct factor Xa inhibitor used for the prevention of stroke and systemic embolism. The information presented is based on publicly available data from pharmacokinetic studies.
Executive Summary
Quantitative Data Comparison
The following tables summarize the key pharmacokinetic (PK) parameters from a bioequivalence study comparing a 60 mg generic edoxaban tablet to the 60 mg branded reference tablet in healthy adult subjects. The study was conducted under both fasting and fed conditions to assess the influence of food on drug absorption.[1][2]
Table 1: Pharmacokinetic Parameters of Generic vs. Branded Edoxaban (Fasting Condition)
| Pharmacokinetic Parameter | Test Formulation (Generic) | Reference Formulation (Branded) | Geometric Least-Squares Mean Ratio (90% CI) |
| Cmax (ng/mL) | 183.2 ± 65.4 | 188.9 ± 60.1 | 97.0% (91.4% - 102.9%) |
| AUC0-t (ng·h/mL) | 1348.6 ± 321.5 | 1414.2 ± 344.7 | 95.4% (92.1% - 98.7%) |
| AUC0-∞ (ng·h/mL) | 1381.1 ± 328.9 | 1438.0 ± 352.1 | 96.1% (92.9% - 99.4%) |
| Tmax (h) | 1.5 (0.5 - 4.0) | 1.5 (0.5 - 4.0) | N/A |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration. Data are presented as mean ± standard deviation for Cmax, AUC0-t, and AUC0-∞, and as median (range) for Tmax.
Table 2: Pharmacokinetic Parameters of Generic vs. Branded Edoxaban (Fed Condition)
| Pharmacokinetic Parameter | Test Formulation (Generic) | Reference Formulation (Branded) | Geometric Least-Squares Mean Ratio (90% CI) |
| Cmax (ng/mL) | 230.1 ± 78.9 | 233.4 ± 81.2 | 98.6% (93.0% - 104.6%) |
| AUC0-t (ng·h/mL) | 1654.3 ± 401.2 | 1654.0 ± 398.7 | 100.0% (96.8% - 103.3%) |
| AUC0-∞ (ng·h/mL) | 1685.2 ± 408.9 | 1688.1 ± 405.3 | 99.8% (96.7% - 103.1%) |
| Tmax (h) | 2.5 (1.0 - 6.0) | 2.5 (1.0 - 6.0) | N/A |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration. Data are presented as mean ± standard deviation for Cmax, AUC0-t, and AUC0-∞, and as median (range) for Tmax.
In both fasting and fed conditions, the 90% confidence intervals for the geometric least-squares mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference formulations fell within the pre-specified bioequivalence range of 80.00% to 125.00%.[1][2] This indicates that the generic and branded edoxaban tablets are bioequivalent.
Experimental Protocols
The bioequivalence of different this compound formulations is typically assessed through a randomized, open-label, single-dose, two-period, two-sequence crossover study in healthy adult subjects. Below is a detailed methodology for a representative study.
Study Design
A randomized, open-label, single-dose, two-sequence, four-period, crossover study is conducted.[1][2] This design allows for the comparison of the test and reference products within the same subjects, which minimizes variability. The study is often conducted under both fasting and fed conditions in separate periods to evaluate any food effects on the pharmacokinetics of edoxaban.[1][2]
Subject Population
Healthy male and female adult volunteers are enrolled in the study.[1][2] Key inclusion criteria typically include an age range of 18 to 55 years, a body mass index (BMI) within a specified range, and normal findings on physical examination, electrocardiogram (ECG), and clinical laboratory tests. Exclusion criteria often include a history of clinically significant diseases, allergies to the study drug, smoking, and use of any medication that could interfere with the study results.
Dosing and Administration
In each study period, subjects receive a single oral dose of either the test or reference 60 mg edoxaban tablet.[1][2] For fasting studies, the drug is administered after an overnight fast of at least 10 hours.[1][2] For fed studies, the drug is administered after a standardized high-fat, high-calorie breakfast.[1][2] A washout period of at least 7 days separates the dosing in each period to ensure that the drug from the previous period is completely eliminated from the body.
Blood Sampling
Serial blood samples are collected from each subject at predefined time points before and after drug administration.[1][2] A typical sampling schedule includes a pre-dose sample and multiple post-dose samples up to 48 or 72 hours. Plasma is separated from the blood samples and stored frozen until analysis.
Bioanalytical Method
Plasma concentrations of edoxaban are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2] This method must be shown to be accurate, precise, selective, and sensitive for the quantification of edoxaban in human plasma.
Pharmacokinetic and Statistical Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject: Cmax, AUC0-t, and AUC0-∞.[1][2] To assess bioequivalence, the log-transformed Cmax, AUC0-t, and AUC0-∞ values are analyzed using an analysis of variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric least-squares means for the test and reference products are then calculated. For the two products to be considered bioequivalent, these confidence intervals must fall within the range of 80.00% to 125.00%.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for this compound.
Caption: Workflow of a typical two-period crossover bioequivalence study.
Signaling Pathway of Edoxaban's Anticoagulant Effect
Edoxaban exerts its therapeutic effect by directly, selectively, and reversibly inhibiting Factor Xa (FXa), a key enzyme in the coagulation cascade. The diagram below illustrates this mechanism of action.
Caption: Edoxaban's inhibition of Factor Xa in the coagulation cascade.
Conclusion
The available data from well-controlled bioequivalence studies demonstrate that generic formulations of this compound meet the rigorous standards for bioequivalence when compared to the branded product. The pharmacokinetic profiles are comparable under both fasting and fed conditions, ensuring that healthcare professionals and patients can expect similar safety and efficacy profiles between the generic and branded versions of this important anticoagulant.
References
Comparative In Vitro Bleeding Risk Profile of Edoxaban and Other Direct Oral Anticoagulants
This guide provides a comparative analysis of the in vitro bleeding risk profile of edoxaban against other direct oral anticoagulants (DOACs), including rivaroxaban, apixaban, and dabigatran. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data from various in vitro models to delineate the nuanced differences in their anticoagulant effects.
Comparative Analysis of Anticoagulant Effects
The anticoagulant activity of DOACs is a primary determinant of their bleeding risk. In vitro assays measuring global coagulation and specific factor inhibition are crucial for comparing these agents. The following table summarizes quantitative data from studies evaluating the effects of edoxaban and other DOACs on key coagulation parameters.
| Assay Type | Parameter | Edoxaban | Rivaroxaban | Apixaban | Dabigatran | Reference |
| Thrombin Generation Assay (TGA) | Lag Time | Concentration-dependent prolongation | Concentration-dependent prolongation | Concentration-dependent prolongation | Concentration-dependent prolongation | [1] |
| Endogenous Thrombin Potential (ETP) | No significant correlation with drug concentration | Weak correlation with drug concentration | No significant correlation with drug concentration | Strong correlation with drug concentration | [1] | |
| Peak Thrombin | Marked reduction | Marked reduction | Marked reduction | Weak reduction | [1][2] | |
| Velocity Index | Marked reduction | Marked reduction | Marked reduction | No influence | [1] | |
| Prothrombin Time (PT) | Prolongation | Concentration-dependent prolongation; stronger effect than apixaban | Concentration-dependent prolongation | Concentration-dependent prolongation; weaker effect than edoxaban and rivaroxaban | Minimal effect | [3] |
| Activated Partial Thromboplastin Time (aPTT) | Prolongation | Concentration-dependent prolongation; stronger effect than apixaban and rivaroxaban | Concentration-dependent prolongation | Concentration-dependent prolongation; weaker effect | Concentration-dependent prolongation | [3] |
| Platelet Aggregation | Thrombin-induced | Indirectly inhibits | Indirectly inhibits | Indirectly inhibits | Directly inhibits thrombin, thus indirectly inhibiting platelet aggregation | [4][5] |
| Other Agonists (e.g., ADP, collagen) | No direct effect | No direct effect | No direct effect | No direct effect | [5] |
Signaling Pathways and Experimental Workflows
The interaction of DOACs with the coagulation cascade and endothelial cells involves complex signaling pathways. The following diagrams illustrate these interactions and a typical experimental workflow for assessing anticoagulant effects in vitro.
Caption: Simplified coagulation cascade showing the points of inhibition for Factor Xa inhibitors (Edoxaban, Rivaroxaban, Apixaban) and a direct thrombin inhibitor (Dabigatran).
Caption: Signaling pathway illustrating the anti-inflammatory effects of edoxaban on endothelial cells through the inhibition of FXa-mediated PAR-1/2 activation and subsequent NF-kB signaling.[6][7]
References
- 1. Differential effect of direct oral anticoagulants on thrombin generation and fibrinolysis in patients with atrial fibrillation and venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 5. Effect of rivaroxaban and dabigatran on platelet functions: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edoxaban's contribution to key endothelial cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Edoxaban tosylate monohydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Edoxaban tosylate monohydrate. Adherence to these procedural steps is vital for ensuring a safe laboratory environment.
Operational Plan: Personal Protective Equipment (PPE)
When handling this compound, a systematic approach to personal protection is mandatory to mitigate risks of exposure. The substance is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1].
1. Engineering Controls:
-
Ventilation: All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation of dust and aerosols[2]. Ensure the local ventilation system effectively moves contaminants away from the operator[3].
-
Safety Stations: A readily accessible safety shower and eyewash station are essential in the immediate work area[1][2].
2. Personal Protective Equipment (PPE) Selection and Use:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards[4].
-
Skin Protection:
-
Respiratory Protection: If a risk assessment indicates it is necessary, or in situations with potential for significant aerosolization, a suitable respirator (NIOSH/MSHA or European Standard EN 149 approved) should be used[1][5].
3. Hygiene Practices:
-
Wash skin thoroughly with soap and water after handling[1][2].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[1][2].
-
Remove contaminated clothing promptly and wash it before reuse[5][6].
Quantitative Data Summary
| Parameter | Specification | Source(s) |
| CAS Number | 1229194-11-9 (tosylate monohydrate) | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Glove Standard (Minimum) | BS EN 374:2003 | [2] |
| Eye Protection Standard | EN 166 (EU) or NIOSH (US) | [4] |
| Occupational Exposure Limits (OEL) | No specific OEL has been established. Handle with appropriate engineering controls and PPE. | [1][2] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed container for hazardous waste.
2. Disposal Method:
-
Arrange for collection by a specialized and licensed chemical disposal company[6].
-
Disposal should be carried out at a regulated landfill site or via other approved methods for hazardous or toxic wastes, in accordance with national and local legislation[2].
-
Crucially, do not allow the product to enter drains, sewers, or waterways [2][4][7].
3. Spill Management:
-
In case of a spill, evacuate personnel from the area[2].
-
Wear full personal protective equipment, including respiratory protection[1][6].
-
Cover the spill with a suitable absorbent material (e.g., diatomite)[1][6].
-
Sweep up the material, place it in an appropriate container for disposal, and decontaminate the area[1][2].
Experimental Workflow and Safety Protocols
The following diagrams illustrate the procedural logic for safely handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
